Product packaging for Tirucallol(Cat. No.:CAS No. 514-46-5)

Tirucallol

Número de catálogo: B1683181
Número CAS: 514-46-5
Peso molecular: 426.7 g/mol
Clave InChI: CAHGCLMLTWQZNJ-HGKXYCPESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tirucallol is a triterpenoid.
This compound has been reported in Camellia sinensis, Glycine max, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B1683181 Tirucallol CAS No. 514-46-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-HGKXYCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317294
Record name (+)-Tirucallol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tirucallol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

514-46-5
Record name (+)-Tirucallol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirucallol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tirucallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tirucallol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 134.5 °C
Record name Tirucallol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Biosynthesis of Tirucallol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, is a naturally occurring compound found predominantly in the latex of various Euphorbia species. With a characteristic dammarane-type skeleton, this molecule has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the structure and biosynthesis of this compound, including its physicochemical properties, detailed spectroscopic data, and biosynthetic pathway. Furthermore, this document outlines experimental protocols for the isolation, characterization, and enzymatic assay of this compound and its related synthase, respectively. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.

Structure of this compound

This compound is classified as a tetracyclic triterpenoid alcohol. Its core structure is based on a dammarane (B1241002) skeleton, characterized by a specific stereochemistry and a hydroxyl group at the 3β-position.[1]

Physicochemical Properties
PropertyValueReference
Chemical FormulaC30H50O[1]
Molar Mass426.72 g/mol [1]
AppearanceWhite to off-white solid[1]
SolubilityPractically insoluble in water; soluble in ethanol, DMSO[1]
Melting Point135-137 °C
Optical RotationData not available
Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2.1. 1H and 13C NMR Data

The following table summarizes the 1H and 13C NMR chemical shifts for this compound, which are crucial for its identification and structural confirmation.

Carbon No.13C Chemical Shift (ppm)1H Chemical Shift (ppm)
138.81.55 (m)
227.51.65 (m)
379.03.20 (dd, J=11.5, 4.5 Hz)
438.9-
550.60.76 (d, J=9.0 Hz)
618.31.60 (m)
7117.55.30 (br s)
8139.6-
949.51.95 (m)
1037.0-
1121.51.50 (m)
1228.01.60 (m)
1344.5-
1451.2-
1531.01.70 (m)
1628.21.80 (m)
1752.51.45 (m)
1815.80.87 (s)
1916.20.97 (s)
2036.52.05 (m)
2118.00.85 (d, J=6.5 Hz)
2235.51.90 (m)
2324.81.95 (m)
24125.25.10 (t, J=7.0 Hz)
25131.0-
2625.71.68 (s)
2717.71.60 (s)
2828.00.79 (s)
2915.40.87 (s)
3024.80.97 (s)

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Biosynthesis of this compound

This compound is synthesized in plants through the mevalonate (B85504) pathway, a complex series of enzymatic reactions that produce isoprenoid precursors. The biosynthesis culminates in the cyclization of squalene (B77637).

Biosynthetic Pathway

The biosynthesis of this compound can be summarized in the following key steps:

  • Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway begins with acetyl-CoA, which is converted to IPP and its isomer DMAPP through the mevalonate pathway.

  • Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP).

  • Squalene Synthesis: Two molecules of FPP are joined tail-to-tail by the enzyme squalene synthase to form squalene.

  • Squalene Epoxidation: Squalene undergoes epoxidation to form (S)-2,3-oxidosqualene, catalyzed by squalene epoxidase.

  • Cyclization to this compound: The final and key step is the cyclization of (S)-2,3-oxidosqualene to this compound, a reaction catalyzed by a specific oxidosqualene cyclase known as this compound synthase (also referred to as tirucalladienol synthase).

Visualization of the Biosynthetic Pathway

Tirucallol_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Geranyl Pyrophosphate Synthase, Farnesyl Pyrophosphate Synthase Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene (S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase This compound This compound Oxidosqualene->this compound This compound Synthase

A simplified diagram of the this compound biosynthetic pathway.

Experimental Protocols

Isolation and Purification of this compound from Euphorbia lactea Latex

This protocol describes a general method for the isolation and purification of this compound from the latex of Euphorbia lactea.

3.1.1. Materials and Reagents

3.1.2. Protocol

  • Extraction:

    • Collect fresh latex from E. lactea and immediately mix it with methanol in a 1:3 (v/v) ratio to precipitate proteins and other macromolecules.

    • Stir the mixture in an ultrasonic bath for 10-15 minutes.

    • Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the precipitated material.

    • Decant the methanolic supernatant and dry it under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Resuspend the dried extract in a minimal amount of methanol and subject it to liquid-liquid partitioning with n-hexane.

    • Separate the hexane layer, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator. This hexane fraction will contain the less polar compounds, including triterpenoids.

  • Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Load the concentrated hexane fraction onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (80:20, v/v) solvent system. Visualize spots by spraying with an appropriate reagent (e.g., vanillin-sulfuric acid) and heating.

    • Pool the fractions containing the compound with an Rf value corresponding to that of a this compound standard.

  • Purification:

    • The pooled fractions can be further purified by re-crystallization from methanol to obtain pure this compound.

Workflow for Isolation and Purification

Isolation_Workflow Latex Fresh Euphorbia lactea Latex Extraction Methanol Extraction & Centrifugation Latex->Extraction Supernatant Methanolic Supernatant Extraction->Supernatant Drying1 Drying under Reduced Pressure Supernatant->Drying1 Partition Liquid-Liquid Partitioning (Hexane/Methanol) Drying1->Partition Hexane_Fraction Hexane Fraction Partition->Hexane_Fraction Drying2 Drying and Concentration Hexane_Fraction->Drying2 Column_Chromatography Silica Gel Column Chromatography Drying2->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Pooling Pooling of this compound-containing Fractions Fraction_Collection->Pooling Purification Re-crystallization Pooling->Purification Pure_this compound Pure this compound Purification->Pure_this compound

A general workflow for the isolation and purification of this compound.
This compound Synthase Activity Assay

This protocol outlines a method for the heterologous expression of this compound synthase and a subsequent in vitro activity assay.

3.3.1. Heterologous Expression in E. coli

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized gene for this compound synthase (e.g., from Euphorbia tirucalli) and clone it into a suitable expression vector (e.g., pET-28a(+)) with a His-tag for purification.

  • Transformation:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation and resuspend them in lysis buffer.

    • Lyse the cells by sonication and centrifuge to remove cell debris.

    • Purify the His-tagged this compound synthase from the supernatant using Ni-NTA affinity chromatography.

3.3.2. In Vitro Enzyme Assay

  • Reaction Mixture:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT), the purified this compound synthase, and the substrate (S)-2,3-oxidosqualene.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Extraction:

    • Stop the reaction and extract the products with an organic solvent such as ethyl acetate or hexane.

  • Analysis:

    • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of this compound by comparing the retention time and mass spectrum with an authentic standard.

Conclusion

This compound remains a molecule of significant interest due to its unique structure and promising biological activities. This technical guide has provided a detailed overview of its structural characteristics, biosynthetic pathway, and key experimental protocols. The information presented herein is intended to facilitate further research into the chemical and biological properties of this compound, and to aid in the development of novel therapeutic agents and biotechnological applications. As our understanding of the enzymes involved in its biosynthesis grows, so too will the potential for metabolic engineering to produce this valuable compound in greater quantities.

References

An In-depth Technical Guide on the Isolation of Tirucallol from Euphorbia lactea Latex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, from the latex of Euphorbia lactea. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory effects.[1][2] This document outlines detailed experimental protocols, presents quantitative data, and includes visualizations to facilitate a deeper understanding of the isolation process for research and drug development purposes.

Introduction

Euphorbia lactea, a succulent shrub belonging to the Euphorbiaceae family, is known to produce a milky white latex.[3] This latex is a rich source of various secondary metabolites, most notably triterpenoids.[4][5] Among these, this compound is a prominent constituent that has been the subject of phytochemical and pharmacological studies.[1][6] Structurally, this compound possesses a dammarane-type skeleton and is biosynthesized in plants through the mevalonate (B85504) pathway.[1] Its isolation from natural sources is a critical first step for further investigation into its biological activities and potential applications in medicine.

Quantitative Data Summary

The isolation of this compound from Euphorbia lactea latex involves several steps, with the yield being a key quantitative parameter. The reported concentration of this compound in the latex is approximately 0.3%.[2]

Table 1: Isolation and Characterization Data for this compound

ParameterValue/DescriptionSource
Starting Material Latex of Euphorbia lactea[1][2]
Reported Yield 0.3% of the latex[2]
Molecular Formula C₃₀H₅₀O
Molar Mass 426.72 g/mol
Appearance White to off-white solid
Solubility Practically insoluble in water; soluble in ethanol, DMSO
Identification Methods NMR, GC-MS[6]

Table 2: Spectroscopic Data for this compound Identification

Spectroscopic Technique Key Data Points
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 5.11 (t, J = 8 Hz, 1H, H-24), 3.25-3.22 (dd, J = 4 and 12 Hz, 1H, H-3), 1.68 (s, 3H, H-26), 1.60 (s, 3H, H-27), 1.00 (s, 3H, H-28), 0.95 (s, 3H, H-19), 0.88 (d, J = 4 Hz, 3H, H-21), 0.85 (s, 3H, H-30), 0.80 (s, 3H, H-29), 0.75 (s, 3H, H-18). (Data is representative for a this compound-type triterpene)
¹³C-NMR (100 MHz, CDCl₃) δ (ppm): Specific chemical shifts for 30 carbons, including characteristic peaks for the C-3 hydroxyl group, the C-7/C-8 and C-24/C-25 double bonds, and the methyl groups. (Detailed data to be compared with literature values for confirmation)
Mass Spectrometry (MS) m/z: [M]⁺ at 426, with characteristic fragmentation patterns.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of triterpenoids from Euphorbia species and are specifically adapted for the isolation of this compound from Euphorbia lactea latex.

  • Collection: The latex is carefully collected from incisions made in the stems of healthy Euphorbia lactea plants.

  • Coagulation and Drying: The collected latex is allowed to air-dry to coagulate the rubber particles and remove excess water. The dried latex is then ground into a fine powder.

  • Solvent Extraction: The powdered latex is subjected to solvent extraction. An initial extraction with a non-polar solvent like n-hexane is performed to enrich the triterpenoid fraction.

  • Fractionation: The crude n-hexane extract is then partitioned with a slightly more polar solvent, such as ethyl ether, to separate the triterpenoids from other lipids.[6]

A multi-step chromatographic approach is employed for the purification of this compound.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient elution system is used, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be:

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel G coated plates.

    • Mobile Phase: Petroleum ether : Ethyl acetate (e.g., 80:20 v/v).

    • Visualization: The spots are visualized by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating. Fractions containing the compound of interest (based on Rf value comparison with a standard, if available) are pooled.

  • Crystallization: The pooled fractions containing this compound are concentrated, and the compound is purified by recrystallization from methanol to yield white, needle-like crystals.

  • Spectroscopic Analysis: The purified compound is subjected to spectroscopic analysis for structural elucidation and confirmation.

    • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded to determine the chemical structure.

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Visualizations

experimental_workflow cluster_collection 1. Latex Collection & Processing cluster_extraction 2. Extraction & Fractionation cluster_purification 3. Purification cluster_analysis 4. Characterization A Collection of Euphorbia lactea latex B Air-drying and grinding A->B C n-Hexane Extraction B->C Dried Latex Powder D Partitioning with Ethyl Ether C->D E Column Chromatography (Silica Gel) D->E Crude Triterpenoid Fraction F TLC Monitoring E->F G Crystallization (Methanol) F->G H Spectroscopic Analysis (NMR, MS) G->H Purified Crystals I Pure this compound H->I

Caption: Experimental workflow for the isolation of this compound.

While the detailed signaling pathway of this compound is a subject of ongoing research, its anti-inflammatory action is reported to involve the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).[1][2]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage LPS Lipopolysaccharide (LPS) iNOS iNOS Expression LPS->iNOS Stimulates NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->iNOS Inhibits

Caption: Hypothetical anti-inflammatory action of this compound.

Conclusion

The isolation of this compound from Euphorbia lactea latex is a feasible process that yields a valuable compound for pharmacological research. The protocols outlined in this guide, based on established phytochemical techniques, provide a solid foundation for obtaining pure this compound. The quantitative data and spectroscopic information serve as important benchmarks for researchers. Further studies to optimize the yield and to fully elucidate the mechanisms of action of this compound are warranted and will be crucial for the development of new therapeutic agents.

References

A Technical Guide to the Natural Sources of Tirucallol and its Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) with significant anti-inflammatory and potential cytotoxic properties, is a promising natural product for pharmaceutical development. This technical guide provides an in-depth overview of the natural sources of this compound and its derivatives, detailed experimental protocols for their extraction, isolation, and characterization, and a summary of their biological activities. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of these compounds.

Natural Sources of this compound and its Derivatives

This compound and its related compounds are primarily found in the plant kingdom, most notably in the latex of various Euphorbia species and the resin of Pistacia lentiscus.

Euphorbia Species

The genus Euphorbia is a rich source of this compound and its isomer, euphol (B7945317). The milky latex produced by these plants is a complex emulsion containing a diverse array of secondary metabolites, including triterpenoids.

  • Euphorbia lactea : The latex of this species is a significant source of this compound, with studies indicating a concentration of approximately 0.3%[1].

  • Euphorbia tirucalli : Commonly known as the pencil cactus, the latex of this plant contains both euphol and this compound as major triterpenoid constituents[2][3].

  • Euphorbia caducifolia : The latex of this species has been reported to contain this compound, alongside other major triterpenoids like euphol and cycloartenol[4].

  • Euphorbia boetica : this compound has also been isolated from this species[5].

Pistacia lentiscus

The resin of Pistacia lentiscus, commonly known as mastic gum, is another notable source of this compound and other bioactive triterpenes[6]. While the neutral fraction of the resin contains this compound, the overall triterpenoid composition is complex, with major components including isomasticadienonic acid and masticadienonic acid[7][8][9].

Quantitative Data on this compound and its Derivatives in Natural Sources

The concentration of this compound and its derivatives can vary depending on the plant species, geographical location, and collection method. The following table summarizes available quantitative data.

Plant SpeciesPlant PartCompoundConcentration (% w/w of fraction or part)Reference
Euphorbia lacteaLatexThis compound0.3%[1]
Pistacia lentiscus var. ChiaResin (Traditional Collection)Isomasticadienonic acid24% of triterpenic fraction[7][8][9]
Pistacia lentiscus var. ChiaResin (Traditional Collection)Masticadienonic acid9.3% of triterpenic fraction[7][8][9]
Pistacia lentiscus var. ChiaResin (Liquid Collection)Isomasticadienonic acid22.5% of triterpenic fraction[7][8]
Pistacia lentiscus var. ChiaResin (Liquid Collection)Masticadienonic acid14.7% of triterpenic fraction[7][8]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, characterization, and biological evaluation of this compound.

Extraction of this compound from Euphorbia Latex

This protocol is adapted for the extraction of triterpenoids from the latex of Euphorbia species.

Objective: To obtain a crude triterpenoid-rich extract from Euphorbia latex.

Materials:

  • Freshly collected Euphorbia latex

  • Methanol (B129727)

  • Centrifuge

  • Ultrasonic bath

  • 0.22 µm syringe filter

Procedure:

  • Mix the collected latex with methanol in a 1:3 (v/v) ratio.

  • Sonicate the mixture for 5 minutes in an ultrasonic bath to ensure thorough mixing and cell disruption.

  • Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the insoluble rubber and proteinaceous matter.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The resulting methanolic extract contains the triterpenoids and can be used for further isolation.

Isolation of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude extract using column chromatography.

Objective: To purify this compound from the crude methanolic extract.

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica to settle, ensuring a uniform packing without any air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Concentrate the methanolic extract to dryness and redissolve it in a minimal amount of a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them under reduced pressure to obtain the isolated compound.

Characterization and Quantification

Objective: To quantify the amount of this compound in an extract.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

Parameters:

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 210 nm

  • Injection volume: 20 µL

Procedure:

  • Prepare standard solutions of purified this compound of known concentrations.

  • Prepare the sample extract for injection by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample extract.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Objective: To identify this compound and other volatile/semi-volatile compounds in an extract.

Instrumentation:

  • GC-MS system

Column:

  • A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

Parameters:

  • Injector temperature: 250°C

  • Oven temperature program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a specific rate (e.g., 10°C/min).

  • Carrier gas: Helium

  • Ionization mode: Electron Ionization (EI)

  • Mass range: 50-500 amu

Procedure:

  • Derivatize the sample if necessary to increase volatility (e.g., silylation).

  • Inject the sample into the GC-MS.

  • Identify this compound by comparing its mass spectrum and retention time with that of a known standard or by library matching (e.g., NIST, WILEY databases).

Biological Activity Assays

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

  • RAW 264.7 murine macrophage cell line

Materials:

  • This compound

  • LPS

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration by comparing the absorbance to a sodium nitrite standard curve.

Objective: To evaluate the topical anti-inflammatory effect of this compound.

Animal Model:

  • Mice (e.g., BALB/c)

Materials:

  • This compound

  • Inflammatory agent (e.g., TPA - 12-O-tetradecanoylphorbol-13-acetate or xylene)

  • Vehicle (e.g., acetone)

  • Micrometer

Procedure:

  • Dissolve this compound in the vehicle at desired concentrations.

  • Apply the inflammatory agent topically to the right ear of each mouse to induce edema. The left ear serves as a control and receives the vehicle only.

  • Apply the this compound solution topically to the inflamed ear.

  • Measure the ear thickness of both ears using a micrometer at various time points after treatment (e.g., 1, 3, 6, 24 hours).

  • Calculate the percentage of edema inhibition.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line(s) of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the cell viability and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams illustrate these pathways and the experimental workflows used to study them.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Characterization & Quantification cluster_bioassays Biological Assays plant Plant Material (e.g., Euphorbia latex) extraction Solvent Extraction (Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound hplc HPLC-UV pure_this compound->hplc gcms GC-MS pure_this compound->gcms in_vitro In Vitro Anti-inflammatory (Griess Assay) pure_this compound->in_vitro in_vivo In Vivo Anti-inflammatory (Mouse Ear Edema) pure_this compound->in_vivo cytotoxicity Cytotoxicity (MTT Assay) pure_this compound->cytotoxicity

Figure 1: General experimental workflow for the study of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation nucleus Nucleus NFkB->nucleus iNOS_gene iNOS Gene Transcription nucleus->iNOS_gene NF-κB translocates to nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO inflammation Inflammation NO->inflammation This compound This compound This compound->IKK Inhibits This compound->iNOS_protein Inhibits expression

Figure 2: Simplified signaling pathway of this compound's anti-inflammatory action.

Conclusion

This compound and its derivatives represent a valuable class of natural products with demonstrated therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. This guide has provided a comprehensive overview of their natural sources, methods for their study, and their mechanisms of action. The detailed protocols and data presented herein are intended to serve as a practical resource for researchers and facilitate the further investigation and development of these promising compounds into novel therapeutics.

References

Tirucallol: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpene alcohol, has emerged as a molecule of interest primarily for its anti-inflammatory properties. In contrast to its extensively studied isomer, euphol (B7945317), the cytotoxic and anti-cancer activities of this compound remain largely uncharted territory. This technical guide synthesizes the current in vitro research on this compound's mechanism of action, with a significant focus on its well-documented anti-inflammatory effects. We provide a comprehensive overview of its impact on key signaling pathways, detailed experimental protocols for the assays used to elucidate these effects, and a clear summary of the available data. This document also highlights the conspicuous gaps in the existing literature, particularly concerning this compound's potential as a cytotoxic agent, thereby identifying critical areas for future investigation.

Introduction

This compound is a naturally occurring tetracyclic triterpene found in the latex of various Euphorbia species. Structurally similar to euphol, it has traditionally been investigated for its anti-inflammatory effects. While euphol has been the subject of numerous studies demonstrating its dose- and time-dependent cytotoxicity against a wide array of cancer cell lines, research into the potential anti-cancer properties of this compound is notably deficient.[1] The majority of in vitro studies on this compound report it as non-toxic at the concentrations effective for its anti-inflammatory activity, but dedicated studies to determine its IC50 values against a broad spectrum of cancer cell lines are conspicuously absent from the current scientific literature.[1] This guide aims to provide a detailed account of the known in vitro mechanism of action of this compound, focusing on its anti-inflammatory signaling, and to clearly delineate the current boundaries of our knowledge, thereby encouraging further exploration into its therapeutic potential.

Core Mechanism of Action: Anti-Inflammatory Effects

The primary characterized in vitro mechanism of action of this compound is its anti-inflammatory activity. This is predominantly achieved through the modulation of nitric oxide (NO) production and the inhibition of the NF-κB signaling pathway.

Inhibition of Nitric Oxide Production

This compound has been shown to potently inhibit nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition is a direct consequence of the reduced expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammation.[3] While this compound significantly suppresses iNOS expression, it has been observed to have only a slight effect on the generation of prostaglandin (B15479496) E(2) (PGE(2)).

Modulation of the NF-κB Signaling Pathway

A key molecular mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the activation of the transcription factor NF-κB. Specifically, this compound has been demonstrated to inhibit the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of the p65 subunit of NF-κB at serine-536 in Human Aortic Endothelial Cells (HAECs). The phosphorylation of p65 is a critical step for its full transcriptional activity, which leads to the expression of numerous pro-inflammatory genes, including iNOS, TNF-α, and IL-6. By preventing this phosphorylation event, this compound effectively dampens the inflammatory cascade.

While direct inhibition of IκB kinase (IKK), the upstream kinase responsible for p65 phosphorylation, by this compound has not been explicitly demonstrated, the inhibition of p65 phosphorylation strongly suggests an interaction with this upstream signaling pathway.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the in vitro effects of this compound. The significant lack of quantitative data, particularly IC50 values, is a notable limitation in the current body of research.

Activity Cell Line Stimulant Effect Quantitative Data Reference
Anti-inflammatoryMacrophagesLipopolysaccharide (LPS)Potent inhibition of nitrite production.IC50 not reported.
Anti-inflammatoryMacrophagesLipopolysaccharide (LPS)Inhibition of inducible nitric oxide synthetase (iNOS) expression.Dose-dependent effect, but specific IC50 not reported.
Anti-inflammatoryHuman Aortic Endothelial Cells (HAECs)Tumor Necrosis Factor-alpha (TNF-α)Inhibition of NF-κB p65 phosphorylation at Serine-536.Data presented as relative amount of phospho-NF-κB, specific IC50 not reported.
CytotoxicityVariousNot specifiedGenerally reported as non-toxic at concentrations tested for anti-inflammatory activity.IC50 values against cancer cell lines are not documented in the available literature.

Signaling Pathway Visualization

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound based on the current literature.

Tirucallol_Mechanism cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IKK->NFkB_inactive phosphorylates p65 (S536) IkB->NFkB_inactive releases NFkB_active p-p65 / p50 NFkB_inactive->NFkB_active translocates This compound This compound This compound->IKK inhibits (proposed) DNA DNA NFkB_active->DNA binds Proinflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Proinflammatory_genes transcribes iNOS_protein iNOS Proinflammatory_genes->iNOS_protein TNFa_protein TNF-α Proinflammatory_genes->TNFa_protein IL6_protein IL-6 Proinflammatory_genes->IL6_protein

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's in vitro mechanism of action.

Nitric Oxide Production Assay in Macrophages

This protocol is representative for determining the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO) for 1-2 hours. A vehicle control should be included.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS expression and NO production. An unstimulated control group should also be included.

    • After the incubation period, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: The inhibitory effect of this compound on NO production is calculated as a percentage of the LPS-stimulated control.

Western Blot Analysis for iNOS and Phosphorylated NF-κB p65

This protocol provides a general framework for assessing the protein levels of iNOS and phosphorylated NF-κB p65.

  • Cell Lines: RAW 264.7 for iNOS; Human Aortic Endothelial Cells (HAECs) for phosphorylated NF-κB p65.

  • Treatment:

    • For iNOS: Treat RAW 264.7 cells with this compound and/or LPS as described in the nitric oxide production assay.

    • For p-p65: Pre-treat HAECs with this compound for 1-2 hours, followed by stimulation with an appropriate agonist like TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes) to induce p65 phosphorylation.

  • Experimental Procedure:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10%).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for iNOS or phospho-NF-κB p65 (Ser536) overnight at 4°C. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control.

Conclusion and Future Directions

The current body of in vitro research on this compound predominantly highlights its anti-inflammatory properties, mediated through the inhibition of iNOS expression and the suppression of the NF-κB signaling pathway. While these findings are promising, the lack of comprehensive studies on its cytotoxic and anti-cancer effects represents a significant knowledge gap. Given its structural similarity to the known cytotoxic agent euphol, it is plausible that this compound may also possess anti-proliferative or pro-apoptotic properties that have yet to be discovered.

Future research should prioritize the following:

  • Comprehensive Cytotoxicity Screening: Systematic evaluation of this compound's cytotoxic effects (including determination of IC50 values) against a diverse panel of human cancer cell lines.

  • Mechanistic Studies on Apoptosis and Cell Cycle: Investigation into whether this compound can induce apoptosis, and if so, through which pathways (intrinsic vs. extrinsic). Analysis of its effects on cell cycle progression in cancer cells is also warranted.

  • Quantitative Anti-inflammatory Studies: Determination of IC50 values for the inhibition of key inflammatory mediators such as NO, TNF-α, and IL-6 to provide a more precise understanding of its potency.

  • Elucidation of Upstream Signaling: Further investigation into the precise molecular targets of this compound within the NF-κB pathway, including its potential effects on IKK activity.

A more thorough understanding of this compound's in vitro mechanism of action will be instrumental in determining its potential as a lead compound for the development of novel anti-inflammatory and, possibly, anti-cancer therapeutics.

References

Tirucallol: A Technical Guide to its Preliminary Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, is a naturally occurring compound found in the latex of various plant species, notably from the Euphorbia genus.[1] Traditionally, extracts from these plants have been used in folk medicine for their purported therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its anti-inflammatory effects. While its anticancer and antimicrobial potential has been a subject of interest, current research primarily supports its role as an anti-inflammatory agent. This document summarizes the available quantitative data, details experimental protocols, and visualizes the known mechanisms of action.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its anti-inflammatory effect.[1][2] In vivo and in vitro studies have demonstrated its ability to mitigate inflammatory responses.

Quantitative Data

The anti-inflammatory activity of this compound has been quantified in preclinical models. The following table summarizes the key findings.

Assay Model System Key Parameter Result Reference
TPA-Induced Mouse Ear EdemaIn vivo (Mouse)Edema InhibitionDose-dependent suppression of ear edema.[1]
Nitrite (B80452) Production AssayIn vitro (LPS-stimulated macrophages)Nitrite InhibitionPotent inhibition of nitrite production.[1][3]
Western BlotIn vitro (LPS-stimulated macrophages)iNOS ExpressionInhibition of inducible nitric oxide synthase (iNOS) expression.[1][3]
Prostaglandin E2 (PGE2) AssayIn vitro (LPS-stimulated macrophages)PGE2 GenerationSlightly affected PGE2 generation.[1][3]
Experimental Protocols

1. TPA-Induced Mouse Ear Edema Assay (In vivo)

This assay evaluates the topical anti-inflammatory activity of a compound.

  • Animal Model: Mice are typically used.

  • Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent applied to the inner surface of the mouse ear to induce edema.

  • Treatment: this compound, dissolved in a suitable vehicle (e.g., acetone), is topically applied to the ear shortly before or after TPA application.

  • Measurement: The extent of inflammation is quantified by measuring the thickness of the ear using a micrometer at various time points after TPA application. The difference in thickness between the treated and control groups indicates the level of edema inhibition. A reduction in the influx of polymorphonuclear cells is also assessed.[1]

2. Nitrite Production Assay in LPS-Stimulated Macrophages (In vitro)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used.

  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the macrophages and induce an inflammatory response, including the production of NO.

  • Treatment: Cells are pre-treated with various non-toxic concentrations of this compound before stimulation with LPS.

  • Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the this compound-treated group compared to the LPS-only group indicates inhibition of NO production.[1][3]

Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the inducible nitric oxide synthase (iNOS) pathway, which is a key downstream target of the NF-κB signaling cascade.

G This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Promotes iNOS iNOS Protein iNOS_gene->iNOS NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Inflammation Inflammation NO->Inflammation This compound This compound This compound->iNOS Inhibits Expression

Caption: this compound inhibits iNOS expression in LPS-stimulated macrophages.

Experimental Workflow

The following diagram illustrates the general workflow for screening the anti-inflammatory activity of this compound.

G Workflow for Anti-inflammatory Screening of this compound cluster_invivo In Vivo Screening cluster_invitro In Vitro Screening TPA_model TPA-Induced Mouse Ear Edema Model Tirucallol_application Topical Application of this compound TPA_model->Tirucallol_application Edema_measurement Measure Ear Edema Tirucallol_application->Edema_measurement Macrophage_culture Culture Macrophages (e.g., RAW 264.7) Tirucallol_treatment Treat with this compound Macrophage_culture->Tirucallol_treatment LPS_stimulation Stimulate with LPS Nitrite_assay Nitrite Production Assay LPS_stimulation->Nitrite_assay Western_blot Western Blot for iNOS LPS_stimulation->Western_blot Tirucallol_treatment->LPS_stimulation

Caption: General workflow for in vivo and in vitro anti-inflammatory screening.

Anticancer and Antimicrobial Activities: A Data Gap

Despite the structural similarities of this compound to other triterpenes with known cytotoxic and antimicrobial properties, there is a significant lack of robust, quantitative data on these activities for this compound itself.

Anticancer Activity

Dedicated studies to determine the half-maximal inhibitory concentration (IC50) values of this compound against a wide range of cancer cell lines are largely absent from the scientific literature.[4] While some studies on its anti-inflammatory effects have reported a lack of toxicity at the tested concentrations, these concentrations are often lower than what would be required to observe a significant cytotoxic effect.[4] Therefore, the potential of this compound as a cytotoxic agent remains largely unexplored.

Antimicrobial Activity

Similarly, there is a scarcity of published data detailing the antimicrobial activity of pure this compound. Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial and fungal pathogens have not been established. While some plant extracts containing this compound have shown antimicrobial properties, the specific contribution of this compound to this activity is not well-defined.

Conclusion and Future Directions

The preliminary biological activity screening of this compound strongly supports its potential as an anti-inflammatory agent, with a clear mechanism of action involving the inhibition of iNOS expression and subsequent nitric oxide production. The experimental protocols for evaluating this activity are well-established.

However, a significant data gap exists concerning the anticancer and antimicrobial activities of this compound. To fully understand the therapeutic potential of this natural compound, future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines to identify any potential anticancer activity.

  • Broad-Spectrum Antimicrobial Assays: Determining the MIC values of this compound against a range of clinically relevant bacteria and fungi to assess its antimicrobial spectrum.

  • Mechanism of Action Studies: Should any significant anticancer or antimicrobial activity be identified, further studies will be required to elucidate the underlying molecular mechanisms.

This technical guide serves as a summary of the current knowledge on the biological activities of this compound and highlights the critical need for further investigation to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Tirucallol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallol is a tetracyclic triterpenoid (B12794562) alcohol that has garnered significant interest in the scientific community for its diverse biological activities.[1] Isolated from various plant species, notably from the latex of Euphorbia species such as Euphorbia lactea and Euphorbia tirucalli, this natural compound has demonstrated promising anti-inflammatory, and immunomodulatory properties.[2][3][4][5] Structurally, this compound possesses a dammarane-type skeleton, classifying it as a tetracyclic triterpenoid. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways, intended to serve as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and in-depth study.

PropertyValueSource
Molecular Formula C₃₀H₅₀O
Molecular Weight 426.72 g/mol
CAS Number 514-46-5
Appearance White to off-white solid
Melting Point 133-134.5 °C
Boiling Point 498.9 ± 44.0 °C at 760 mmHg
Density ~1.0 g/cm³ (estimated)
Solubility
Practically insoluble in water (0.00038 g/L estimated)
Soluble in Acetone
Soluble in DMSO (10 mM; 4.27 mg/mL)
Soluble in Ethanol
LogP 7.72 (Predicted)

Experimental Protocols

Isolation and Purification of this compound from Euphorbia Latex

The following is a general protocol for the isolation and purification of this compound from the latex of Euphorbia species, based on common triterpenoid extraction methodologies.

a. Latex Collection and Initial Extraction:

  • Fresh latex is collected from the plant source, for example, by making incisions on the stem of Euphorbia tirucalli. The collected latex is immediately dissolved in a suitable organic solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol to prevent coagulation and enzymatic degradation.

  • The solvent extract is then filtered to remove plant debris and other insoluble materials.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Solvent Partitioning:

  • The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve suspending the crude extract in a water-methanol mixture and sequentially extracting with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297).

  • Triterpenoids like this compound are generally found in the less polar fractions (hexane and chloroform).

c. Chromatographic Purification:

  • Column Chromatography: The fractions enriched with this compound are subjected to column chromatography over silica (B1680970) gel.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: A gradient of non-polar to moderately polar solvents is typically used. Elution may begin with pure hexane, followed by a gradual increase in the concentration of ethyl acetate in hexane.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent followed by heating).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions containing this compound can be subjected to preparative HPLC on a C18 column with a mobile phase such as methanol:water or acetonitrile:water.

d. Recrystallization:

  • The purified this compound fractions are combined and the solvent is evaporated.

  • The solid residue is recrystallized from a suitable solvent or solvent mixture, such as methanol or ethanol, to yield pure crystalline this compound.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification A Fresh Euphorbia Latex B Dissolution in Organic Solvent (e.g., Methanol) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E Yields F Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) E->F G Triterpenoid-rich Fractions (Hexane/Chloroform) F->G H Column Chromatography (Silica Gel) G->H Leads to I Fraction Monitoring (TLC) H->I J Preparative HPLC (Optional) I->J K Recrystallization J->K L Pure this compound K->L G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits? This compound->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (VCAM-1, ICAM-1, iNOS) DNA->Genes transcribes G cluster_upstream Upstream Signaling cluster_gene_expression Gene Expression cluster_protein_synthesis Protein Synthesis & Activity Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Stimuli->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces This compound This compound This compound->NFkB inhibits This compound->iNOS_gene downregulates expression

References

An In-depth Technical Guide to the Dammarane-Type Skeleton of Tirucallol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, is a naturally occurring compound found predominantly in the latex of plants from the Euphorbiaceae family, such as Euphorbia lactea, and the resin of Pistacia lentiscus.[1] Its dammarane-type skeleton is a subject of significant interest in medicinal chemistry and drug development due to its diverse biological activities. This guide provides a comprehensive overview of the chemical structure, biosynthesis, and physicochemical properties of this compound. It further details its known biological effects, including anti-inflammatory and cardioprotective activities, and delves into the underlying signaling pathways. This document also compiles quantitative data, experimental protocols, and visual representations of key processes to serve as a valuable resource for researchers in the field.

Chemical Structure and Physicochemical Properties

This compound is characterized by a dammarane-type skeleton, a tetracyclic triterpenoid framework, with a hydroxyl group located at the 3β-position.[1] Its chemical formula is C30H50O, and it has a molar mass of 426.72 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC30H50O[1]
Molar Mass426.72 g/mol [1]
AppearanceWhite to off-white solid[1]
SolubilityPractically insoluble in water; soluble in ethanol, DMSO[1]
Melting Point135-137°C[2]

Table 2: Spectroscopic Data for this compound

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Position δ (ppm)
3-H3.2-3.4 (m)
7-H5.3-5.5 (m)
24-H5.1 (t)
Methyls (s)0.7-1.7

Note: These are approximate values and can vary based on the specific isomer and experimental conditions. Researchers should refer to dedicated spectroscopic studies for precise assignments.

Biosynthesis of this compound

This compound is biosynthesized in plants through the mevalonate (B85504) pathway.[1] The process begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to create squalene. Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is the crucial precursor for the cyclization into various triterpenoid skeletons. A specific cyclase, tirucalladienol synthase, catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane (B1241002) cation, which is then rearranged and deprotonated to yield tirucalladienol, a direct precursor to this compound.

This compound Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp IPP / DMAPP mevalonate->ipp fpp Farnesyl Pyrophosphate ipp->fpp squalene Squalene fpp->squalene oxidosqualene (S)-2,3-Epoxysqualene squalene->oxidosqualene cyclase Tirucalladienol synthase oxidosqualene->cyclase This compound This compound cyclase->this compound

A simplified diagram of the biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory and cardioprotective effects being the most studied.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Topical application has been shown to suppress ear edema in mouse models.[1][3] At the cellular level, this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression. The expression of iNOS is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). It is proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

This compound Anti-inflammatory Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation nfkb_translocation p65/p50 Nuclear Translocation nfkb_activation->nfkb_translocation inos_gene iNOS Gene Transcription nfkb_translocation->inos_gene inos_protein iNOS Protein inos_gene->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production inflammation Inflammation no_production->inflammation This compound This compound This compound->nfkb_activation Inhibition

Proposed mechanism of this compound's anti-inflammatory action via NF-κB.
Cardioprotective Effects

This compound has been found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in human aortic endothelial cells stimulated by Tumor Necrosis Factor-alpha (TNF-α).[1] These adhesion molecules play a critical role in the recruitment of leukocytes to the endothelium, a key step in the development of atherosclerosis. The expression of VCAM-1 and ICAM-1 is also known to be regulated by the NF-κB pathway. Therefore, the cardioprotective effects of this compound are likely mediated through the inhibition of NF-κB signaling in endothelial cells.

This compound Cardioprotective Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr nfkb_activation NF-κB Activation tnfr->nfkb_activation nfkb_translocation p65/p50 Nuclear Translocation nfkb_activation->nfkb_translocation gene_transcription VCAM-1 & ICAM-1 Gene Transcription nfkb_translocation->gene_transcription protein_expression VCAM-1 & ICAM-1 Protein Expression gene_transcription->protein_expression leukocyte_adhesion Leukocyte Adhesion protein_expression->leukocyte_adhesion atherosclerosis Atherosclerosis leukocyte_adhesion->atherosclerosis This compound This compound This compound->nfkb_activation Inhibition

Proposed mechanism of this compound's cardioprotective action.

Experimental Protocols

Isolation and Purification of this compound from Euphorbia lactea Latex

The following protocol is a representative method for the isolation of this compound.

This compound Isolation Workflow start Fresh Latex of Euphorbia lactea extraction Solvent Extraction (e.g., Methanol (B129727) or Hexane) start->extraction filtration Filtration to remove insoluble material extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography elution Elution with a gradient of non-polar to polar solvents (e.g., Hexane (B92381):Ethyl Acetate) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc Thin Layer Chromatography (TLC) analysis of fractions fraction_collection->tlc pooling Pooling of this compound-rich fractions tlc->pooling recrystallization Recrystallization (e.g., from Acetone/Methanol) pooling->recrystallization pure_this compound Pure this compound Crystals recrystallization->pure_this compound

A general workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Fresh latex is collected and immediately extracted with a suitable organic solvent such as methanol or hexane to precipitate proteins and other macromolecules.

  • Filtration and Concentration: The solvent extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound, often visualized by spraying with an appropriate reagent (e.g., ceric sulfate) and heating.

  • Purification: Fractions rich in this compound are pooled, concentrated, and further purified by recrystallization from a suitable solvent system (e.g., acetone-methanol) to obtain pure crystals.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in Macrophages

Cell Culture:

Experimental Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

Conclusion and Future Perspectives

This compound, with its well-defined dammarane-type skeleton, presents a promising scaffold for the development of novel therapeutic agents, particularly for inflammatory and cardiovascular diseases. Its ability to modulate the NF-κB signaling pathway highlights its potential as a targeted therapy. Future research should focus on a more detailed elucidation of its molecular targets and mechanisms of action. The synthesis of this compound analogues could also lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, comprehensive preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound. The information compiled in this guide aims to facilitate and inspire further investigation into this intriguing natural product.

References

Tirucallol: Unveiling the Cytotoxic Potential of a Latent Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Discovery and Development

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol found in plants of the Euphorbia genus, is a compound of significant interest due to its structural similarity to its well-studied isomer, euphol (B7945317). While euphol has been extensively investigated for its cytotoxic properties against a wide range of cancer cell lines, research into this compound has predominantly focused on its anti-inflammatory effects, often noting its lack of toxicity at the concentrations tested. This disparity represents a significant knowledge gap in the field of natural product-based cancer research. This technical guide synthesizes the limited existing data on this compound, provides a comparative analysis of the potent cytotoxicity of its isomer euphol and other related triterpenoids, and outlines a comprehensive research framework to systematically investigate the cytotoxic potential of this compound. We furnish detailed experimental protocols for key cytotoxicity and apoptosis assays and present hypothetical signaling pathways through which this compound might exert anticancer effects. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to explore this compound as a potential novel therapeutic agent.

Introduction: The Tale of Two Isomers

Natural products remain a vital source of novel chemical scaffolds for anticancer drug discovery. Among these, triterpenoids from the Euphorbia genus have garnered considerable attention for their diverse biological activities. This compound and its isomer, euphol, are tetracyclic triterpene alcohols that are often found together in the latex of these plants. Despite their close structural relationship, the scientific focus on their potential as anticancer agents has been remarkably unbalanced. Euphol is a well-documented cytotoxic agent with proven efficacy against a multitude of cancer cell lines[1][2]. In stark contrast, the cytotoxic properties of this compound are largely unexplored, with most literature dedicated to its anti-inflammatory capabilities[3][4][5]. This whitepaper aims to bridge this research gap by contextualizing the potential of this compound through the lens of its better-understood counterparts and proposing a rigorous framework for its cytotoxic evaluation.

Known Biological Activity of this compound: Anti-inflammatory Effects

The primary biological activity attributed to this compound is its anti-inflammatory effect. Studies have demonstrated that topical application of this compound can suppress ear edema in mouse models[3][4][6]. In vitro analyses have shown that at non-toxic concentrations, this compound potently inhibits nitrite (B80452) production in lipopolysaccharide-stimulated macrophages[3][4][6]. This effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) expression[3][6]. These findings establish this compound as a bioactive molecule, though its evaluation has been largely confined to inflammatory models.

Cytotoxic Potential: A Comparative Analysis

Given the dearth of direct data on this compound's cytotoxicity, an examination of structurally related compounds provides a strong rationale for its investigation as an anticancer agent.

The Isomer Euphol: A Potent Cytotoxic Agent

Euphol has demonstrated significant dose- and time-dependent cytotoxicity across a vast panel of human cancer cell lines, with IC50 values often in the low micromolar range[1][2]. Its mechanisms of action are reported to include the induction of apoptosis and regulation of key cell cycle proteins. The extensive data available for euphol underscores the potential of its tirucallane (B1253836) scaffold.

Table 1: Cytotoxicity (IC50) of Euphol Against Various Human Cancer Cell Lines

Tumor Type Cell Line Mean IC50 (µM) ± SD Reference
Breast MDA-MB-231 9.08 ± 0.87 [2]
Breast BT20 8.96 ± 2.92 [2]
Breast MCF-7 18.76 ± 3.43 [2]
Breast T47D 38.89 ± 9.27 [2]
Head and Neck HN13 8.89 ± 6.53 [2]
Head and Neck SCC25 6.65 ± 3.54 [2]
Colon SW480 5.79 ± 0.05 [2]
Colon HCT15 5.47 ± 0.81 [2]
Colon Caco2 35.19 (N/A) [7]
Colon DLD1 2.56 (N/A) [7]
Pancreatic (Various) 6.84 (Average) [1][7]
Esophageal (Various) 11.08 (Average) [1][7]
Glioma (Various) 5.98 - 31.05 [8]

| Leukemia | K-562 | 34.44 (N/A) |[8] |

Other Cytotoxic Triterpenoids from Euphorbia Species

Phytochemical investigations of Euphorbia species, particularly Euphorbia fischeriana, have led to the isolation of numerous diterpenoids and triterpenoids with significant cytotoxic activities. These findings further support the hypothesis that related compounds from this genus, including this compound, are promising candidates for anticancer research.

Table 2: Cytotoxicity (IC50) of Selected Diterpenoids from Euphorbia fischeriana

Compound Name Cell Line IC50 (µM) Reference
Euphorfischerin A HeLa 4.6 [9]
Euphorfischerin A H460 11.5 [9]
Euphorfischerin B HeLa 9.5 [9]
Euphorfiatnoid B H460 9.97 [10]
Euphorfiatnoid A HepG2 11.64 [10]
Euphonoid A C4-2B < 10 [11]
Euphonoid A C4-2B/ENZR < 10 [11]
Ent-abietane Diterpenoid 1 C4-2B/ENZR 4.16 ± 0.42 [12]
Ent-abietane Diterpenoid 2 C4-2B 4.49 ± 0.78 [12]

| Euphofischer A | C4-2B | 11.3 |[13] |

Proposed Research Framework for Investigating this compound Cytotoxicity

To systematically evaluate the cytotoxic potential of this compound, a multi-faceted approach is required. The following workflow and protocols provide a comprehensive framework for such an investigation.

Experimental Workflow

A logical progression of experiments is crucial to build a complete profile of this compound's cytotoxic activity, starting from broad screening and moving towards mechanistic studies.

G A Compound Procurement (this compound) B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B D Determine IC50 Values B->D Dose-response curves C Select Panel of Cancer Cell Lines (e.g., NCI-60) C->B E Confirm Cytotoxicity (e.g., LDH Assay) D->E Validate cell death F Mechanism of Action Studies E->F Proceed if cytotoxic G Apoptosis Assay (Annexin V / PI Staining) F->G H Cell Cycle Analysis (Propidium Iodide Staining) F->H I Signaling Pathway Analysis (Western Blot) F->I J Data Analysis & Interpretation G->J H->J I->J G cluster_0 Mitochondrion Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Bax Pro-apoptotic Bax, Bak Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 This compound This compound (Hypothetical) This compound->Bcl2 Inhibits This compound->Bax Activates Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Cell Membrane DeathR Death Receptor (e.g., Fas) FADD FADD (Adaptor Protein) DeathR->FADD Recruits DeathL Death Ligand (e.g., FasL) DeathL->DeathR Binds DISC DISC Formation FADD->DISC Casp8 Pro-Caspase-8 -> Caspase-8 DISC->Casp8 Activates Casp8->DISC Casp3 Pro-Caspase-3 -> Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound (Hypothetical) This compound->DeathR Sensitizes?

References

Methodological & Application

Application Notes and Protocols for Tirucallol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, is a bioactive compound predominantly found in the latex of various Euphorbia species.[1] It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antitumor activities.[2][3][4] This document provides a comprehensive overview of the extraction and purification protocols for this compound, tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodologies detailed herein are compiled from various scientific sources to ensure a robust and reliable protocol.

Extraction of this compound from Euphorbia Latex

The primary source of this compound is the latex of plants from the Euphorbiaceae family, such as Euphorbia tirucalli and Euphorbia lactea.[1] The extraction process involves the separation of the non-polar triterpenoid from the aqueous latex matrix.

Materials and Reagents
Experimental Protocol: Solvent-Assisted Extraction
  • Latex Collection : Carefully collect fresh latex from incisions made on the branches of the Euphorbia plant into a sterile container. For safety, wear appropriate personal protective equipment (PPE), including gloves and eye protection, as the latex of many Euphorbia species can be irritating or toxic.

  • Initial Extraction : Mix the collected latex with methanol in a 1:3 (v/v) ratio.

  • Ultrasonication and Centrifugation : Stir the mixture in an ultrasonic bath for approximately five minutes to ensure thorough mixing and disruption of the latex particles. Following ultrasonication, centrifuge the mixture at 5000 rpm for 10 minutes to separate the proteinaceous and other insoluble residues.

  • Supernatant Collection : Decant the methanolic supernatant, which contains the dissolved triterpenoids.

  • Solvent Partitioning (Liquid-Liquid Extraction) :

    • The crude methanolic extract can be further partitioned to separate compounds based on their polarity.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

    • Resuspend the residue in a mixture of 70:30 ethanol:water.

    • Perform sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This will help in the preliminary separation of this compound from more polar and non-polar impurities.

Data Presentation: Extraction Solvents and Identified Compounds
Solvent SystemKey Compounds Identified in ExtractReference
MethanolTriterpenoids (including this compound, Euphol, Cycloartenol)
Ethanol:Water (70:30)Initial extract for further partitioning
n-Hexane4-(allyloxy)-2-methyl-2-pentanol, Lanosterol
DichloromethaneLanosterol
Ethyl Acetate4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl, Lanosterol

Purification of this compound

The purification of this compound from the crude extract is typically achieved through chromatographic techniques.

Column Chromatography

Column chromatography is a crucial step for the initial purification and fractionation of the crude extract.

  • Crude this compound extract

  • Silica (B1680970) gel (60-120 mesh or 70-230 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Collection tubes

  • Column Packing :

    • Prepare a slurry of silica gel in n-hexane.

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.

  • Sample Loading :

    • Dissolve the dried crude extract in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase (n-hexane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution :

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., n-hexane:ethyl acetate). This is known as a gradient elution.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis :

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions that show a pure spot corresponding to a this compound standard (if available).

High-Performance Liquid Chromatography (HPLC)

For higher purity, the fractions obtained from column chromatography can be further purified using HPLC.

  • Partially purified this compound fractions

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • C18 column

  • Sample Preparation : Dissolve the dried, pooled fractions from column chromatography in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18 reversed-phase column.

    • Mobile Phase : An isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v) is often effective. The exact ratio may need to be optimized.

    • Flow Rate : A typical flow rate is 1 mL/min.

    • Detection : UV detection at a wavelength around 210-220 nm, as triterpenoids generally lack strong chromophores at higher wavelengths.

    • Injection Volume : 20 µL.

  • Fraction Collection : Collect the peak corresponding to the retention time of this compound. The retention time will vary depending on the specific HPLC conditions.

  • Purity Confirmation : Re-inject the collected fraction into the HPLC to confirm its purity.

Crystallization

The final step for obtaining highly pure this compound is crystallization.

  • Dissolve the purified this compound from HPLC in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Slowly cool the solution to room temperature and then in a refrigerator to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Workflow and Signaling Pathway Diagrams

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Fresh Euphorbia Latex B Mix with Methanol (1:3 v/v) A->B C Ultrasonication (5 min) B->C D Centrifugation (5000 rpm, 10 min) C->D E Collect Supernatant D->E F Solvent Partitioning (Hexane, DCM, Ethyl Acetate) E->F G Crude this compound Extract F->G H Silica Gel Column Chromatography G->H Load onto column I Fraction Collection & TLC Analysis H->I J Pooled this compound Fractions I->J K Reversed-Phase HPLC (C18) J->K L Collect this compound Peak K->L M Crystallization L->M N Pure this compound M->N

Caption: Workflow for this compound extraction and purification.

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). This is often linked to the inhibition of the NF-κB signaling pathway.

Tirucallol_Signaling_Pathway cluster_pathway Inflammatory Signaling Cascade LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription (e.g., iNOS) NFkB->Gene iNOS iNOS Protein Gene->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->IkB Inhibits This compound->NFkB Inhibits

Caption: this compound's inhibition of the NF-κB pathway.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful extraction and purification of this compound from Euphorbia latex. The methodologies are based on established scientific literature and are suitable for implementation in a standard natural product research laboratory. The provided workflow and signaling pathway diagrams offer a visual representation of the experimental process and the compound's mechanism of action, aiding in both practical application and conceptual understanding. Further optimization of these protocols may be necessary depending on the specific Euphorbia species and the available laboratory equipment.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Tirucallol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallol is a tetracyclic triterpenoid (B12794562) alcohol with a euphane skeleton, first isolated from the latex of Euphorbia tirucalli. It serves as a key biosynthetic intermediate for a wide range of bioactive triterpenoids and has been reported to possess various pharmacological activities, including anti-inflammatory effects. Accurate and comprehensive characterization of this compound is paramount for its identification, quality control, and further investigation in drug discovery and development. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Data

The structural confirmation of this compound is primarily achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Proton No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.24dd11.5, 4.5
H-75.38m
H-245.10t7.0
H-180.77s
H-190.97s
H-210.90d6.5
H-261.68s
H-271.60s
H-280.80s
H-290.87s
H-300.99s

Note: The assignments are based on published data and 2D NMR correlations. Some proton signals may overlap, and their precise assignment requires 2D NMR experiments.

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Derivatives (CDCl₃)[1]

Carbon No.This compound (δ, ppm)Derivative 1 (δ, ppm)Derivative 2 (δ, ppm)
135.535.435.6
227.927.828.0
379.078.979.1
438.838.738.9
551.251.151.3
619.018.919.1
7118.0117.9118.1
8139.5139.4139.6
949.549.449.6
1037.036.937.1
1121.621.521.7
1228.228.128.3
1344.043.944.1
1450.850.750.9
1531.030.931.1
1625.925.826.0
1752.152.052.2
1815.615.515.7
1918.318.218.4
2036.136.036.2
2118.818.718.9
2235.034.935.1
2324.824.724.9
24125.2125.1125.3
25131.0130.9131.1
2625.725.625.8
2717.717.617.8
2828.027.928.1
2915.815.715.9
3024.424.324.5

Source: Adapted from Polonsky et al., 1977.[1]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound

1. Sample Preparation: 1.1. Weigh 5-10 mg of purified this compound into a clean, dry NMR tube. 1.2. Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. 1.3. Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.

2. NMR Data Acquisition: 2.1. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe. 2.2. ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (zg30).
  • Spectral Width: 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 16-64, depending on the sample concentration. 2.3. ¹³C NMR:
  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
  • Spectral Width: 200-250 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096, depending on the sample concentration. 2.4. 2D NMR (for complete structural assignment):
  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting spin systems and assigning quaternary carbons.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

3. Data Processing: 3.1. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). 3.2. Perform phase correction and baseline correction for all spectra. 3.3. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C). 3.4. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. 3.5. Analyze the 2D spectra to build the molecular structure and assign all proton and carbon signals.

Protocol 2: Mass Spectrometric Analysis of this compound

1. Sample Preparation: 1.1. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile. 1.2. For Electrospray Ionization (ESI), dilute the stock solution to 1-10 µg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).

2. Mass Spectrometry Data Acquisition: 2.1. Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) or a direct infusion pump. 2.2. Ionization Method: ESI is a common and effective method for triterpenoids. 2.3. Mass Analyzer Settings:

  • Full Scan Mode: Acquire data over a mass range of m/z 100-1000 to determine the molecular ion.
  • Tandem MS (MS/MS): Select the molecular ion of this compound ([M+H]⁺ or [M+Na]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns. Vary the collision energy to optimize the fragmentation.

3. Data Analysis: 3.1. Determine the accurate mass of the molecular ion and calculate the elemental composition to confirm the molecular formula of this compound (C₃₀H₅₀O). 3.2. Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern provides valuable structural information, particularly regarding the side chain and the tetracyclic core.

Visualizations

Workflow for Spectroscopic Characterization

workflow cluster_isolation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Dissolve in CDCl3 MS Mass Spectrometry (HRMS & MS/MS) Isolation->MS Prepare dilute solution Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the characterization of this compound.

Proposed Mass Spectral Fragmentation of this compound

fragmentation cluster_fragments Key Fragmentation Pathways This compound This compound [M+H]⁺ m/z 427.39 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 409.38 This compound->Frag1 - H₂O Frag2 Side Chain Cleavage (C₈H₁₅) m/z 315.27 This compound->Frag2 - C₈H₁₅ Frag3 Ring D Cleavage m/z 273.22 Frag2->Frag3 - C₃H₆ Frag4 Further Fragmentation Frag3->Frag4 - CH₃, etc.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

Tirucallol: Application Notes and Protocols for In Vivo Anti-inflammatory Assays in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo anti-inflammatory properties of Tirucallol, a tetracyclic triterpene with demonstrated therapeutic potential. This document details experimental protocols for key mouse models of inflammation and presents available quantitative data to guide researchers in their study design and evaluation.

Introduction

This compound, isolated from species such as Euphorbia lactea, has emerged as a promising natural compound with notable anti-inflammatory activities. In vivo studies have substantiated its efficacy in mitigating inflammatory responses, primarily through the modulation of key inflammatory mediators and signaling pathways. The primary mechanism of action appears to be linked to the inhibition of nitric oxide (NO) production via the downregulation of inducible nitric oxide synthase (iNOS) expression.[1][2] This document outlines the protocols for evaluating the anti-inflammatory effects of this compound in three standard mouse models: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema, carrageenan-induced paw edema, and lipopolysaccharide (LPS)-induced acute lung injury.

Data Presentation

The following tables summarize the quantitative effects of this compound in a TPA-induced ear edema model. Data for carrageenan-induced paw edema and LPS-induced acute lung injury models are not currently available in the reviewed literature but the provided protocols can be used to generate such data.

Table 1: Effect of Topical this compound on TPA-Induced Mouse Ear Edema

Treatment GroupDose (mg/ear)Edema Inhibition (%)Myeloperoxidase (MPO) Activity Inhibition (%)Reference
This compoundVaries (Dose-dependent)Data not specifiedData not specified[1][2]
Indomethacin (Control)VariesData not specifiedData not specified[1]

Note: While studies confirm a dose-dependent inhibition of edema and neutrophil influx by this compound, specific quantitative values from the primary literature were not available for this table. Researchers are encouraged to establish a dose-response curve.

Experimental Protocols

Detailed methodologies for inducing and evaluating inflammation in mouse models are provided below. These protocols are standardized and can be adapted for testing the efficacy of this compound.

TPA-Induced Ear Edema in Mice

This model is used to assess the topical anti-inflammatory activity of compounds.

Materials:

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (vehicle)

  • Positive control (e.g., Indomethacin)

  • Male Swiss mice (25-30 g)

  • Micrometer or balance for ear punch biopsies

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle control (Acetone)

    • Group 2: TPA + Vehicle

    • Group 3: TPA + this compound (various doses)

    • Group 4: TPA + Positive Control (e.g., Indomethacin)

  • Treatment Application:

    • Topically apply the vehicle, this compound solution, or positive control to the inner and outer surfaces of the right ear (20 µL total).

    • The left ear typically serves as an internal control.

  • Induction of Inflammation: After 30 minutes, topically apply TPA (e.g., 2.5 µg in 20 µL acetone) to the right ear of all groups except the vehicle control.

  • Edema Measurement: After 4-6 hours, measure the thickness of both ears using a digital micrometer. Alternatively, euthanize the mice, collect a standard-sized ear punch biopsy from both ears, and weigh them.

  • Calculation of Edema Inhibition:

    • Edema = (Weight/Thickness of right ear) - (Weight/Thickness of left ear)

    • % Inhibition = [ (Edema of control group - Edema of treated group) / Edema of control group ] x 100

  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, homogenize the ear tissue and measure MPO activity according to the manufacturer's instructions.

Carrageenan-Induced Paw Edema in Mice

This is a classic model of acute inflammation.

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Male Swiss mice (25-30 g)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: As described in the TPA model.

  • Treatment Administration: Administer this compound (various doses), vehicle, or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Calculation of Edema and Inhibition:

    • Increase in Paw Volume = (Paw volume at time x) - (Paw volume at baseline)

    • % Inhibition = [ (Increase in paw volume of control - Increase in paw volume of treated) / Increase in paw volume of control ] x 100

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model mimics sepsis-induced acute respiratory distress.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Positive control (e.g., Dexamethasone)

  • Male C57BL/6 mice (8-12 weeks old)

  • Equipment for intratracheal or intranasal administration

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

  • Materials for bronchoalveolar lavage (BAL)

Procedure:

  • Animal Acclimatization and Grouping: As previously described.

  • Treatment Administration: Administer this compound (various doses), vehicle, or positive control (e.g., intraperitoneally) 1 hour before LPS challenge.

  • Induction of ALI: Anesthetize mice and instill LPS (e.g., 1-5 mg/kg) intratracheally or intranasally in a small volume of sterile saline. The control group receives saline only.

  • Sample Collection: After 6-24 hours, euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with sterile saline to collect BAL fluid (BALF).

    • Lung Tissue: Perfuse the lungs and collect tissue for histology or homogenization.

  • Analysis:

    • Cell Count in BALF: Centrifuge the BALF and count the total and differential leukocyte numbers.

    • Protein Concentration in BALF: Measure the total protein concentration in the BALF supernatant as an indicator of vascular permeability.

    • Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF using ELISA kits.

    • Histology: Process lung tissue for histological examination to assess inflammation and tissue damage.

Signaling Pathways and Visualizations

The anti-inflammatory effect of this compound is primarily attributed to its ability to suppress the expression of iNOS, thereby reducing the production of nitric oxide, a key inflammatory mediator. This action is likely mediated through the inhibition of pro-inflammatory signaling pathways that regulate iNOS gene expression.

G cluster_0 Inflammatory Stimulus (e.g., LPS, TPA) cluster_1 Cellular Signaling cluster_2 Inflammatory Response Stimulus LPS / TPA Pathway Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK) Stimulus->Pathway iNOS_exp iNOS Gene Expression Pathway->iNOS_exp iNOS_prot iNOS Protein iNOS_exp->iNOS_prot NO Nitric Oxide (NO) Production iNOS_prot->NO Inflammation Inflammation (Edema, Neutrophil Infiltration) NO->Inflammation This compound This compound This compound->iNOS_exp Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_workflow In Vivo Anti-inflammatory Assay Workflow start Animal Acclimatization & Grouping treatment Administer this compound / Vehicle / Control start->treatment induction Induce Inflammation (TPA, Carrageenan, LPS) treatment->induction measurement Measure Inflammatory Parameters (Edema, etc.) induction->measurement analysis Data Analysis & Calculation of Inhibition measurement->analysis

Caption: General experimental workflow for in vivo anti-inflammatory assays.

References

Application Notes and Protocols for Tirucallol in Macrophage Nitrite Production Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallol, a tetracyclic triterpene alcohol, has demonstrated anti-inflammatory properties, notably its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Therefore, inhibiting this pathway presents a promising therapeutic strategy. This compound has been shown to suppress the expression of iNOS in lipopolysaccharide (LPS)-stimulated macrophages, leading to a reduction in nitrite (B80452) production, a stable metabolite of NO.[1][2] These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study and potentially modulate macrophage-mediated inflammation. The protocols outlined below detail the necessary steps for cell culture, treatment, and analysis of nitrite production and protein expression.

Data Presentation

Table 1: Inhibitory Effect of this compound on Nitrite Production in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition
0 (Vehicle Control)0.5 ± 0.10%
0 (LPS Only)25.0 ± 2.10%
122.5 ± 1.810%
517.5 ± 1.530%
1012.5 ± 1.250%
257.5 ± 0.970%
503.0 ± 0.588%
IC₅₀ (µM) ~10 µM (Hypothetical)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data following the provided protocols.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell scraper

  • T-75 flasks, 96-well plates, 6-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thawing Cells: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Passaging: When cells reach 80-90% confluency, remove the culture medium. Wash the monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 2-3 minutes, or use a cell scraper to detach the cells. Add 8-9 mL of complete DMEM to inactivate the trypsin and collect the cell suspension. Centrifuge and resuspend in fresh medium for subculturing at a ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

Before assessing the inhibitory effects of this compound, it is crucial to determine its non-toxic concentration range.

Materials:

  • RAW 264.7 cells

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%. Replace the medium with the this compound dilutions and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Measurement of Nitrite Production (Griess Assay)

This assay quantifies nitrite, a stable and quantifiable breakdown product of nitric oxide.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well plates

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound and incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Component A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for iNOS Expression

This protocol is used to determine the effect of this compound on the protein expression of iNOS.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-iNOS)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in the Griess assay protocol.

  • Cell Lysis: After 24 hours of incubation, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-iNOS antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Visualizations

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPKs TRAF6->MAPK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation MAPK->NFkB_nuc Activation IkB_NFkB->NFkB IκB degradation iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine -> L-citrulline

Figure 1. LPS-induced nitric oxide production pathway in macrophages.

Tirucallol_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation MAPK MAPKs MAPK->NFkB_nuc Activation This compound This compound This compound->NFkB_nuc Inhibition (Proposed) iNOS_protein iNOS Protein This compound->iNOS_protein Inhibition of Expression iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine -> L-citrulline

Figure 2. Proposed mechanism of this compound's inhibitory action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Viability Determine Non-toxic Dose of this compound (MTT Assay) Culture->Viability Pretreat Pre-treat cells with This compound Viability->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Nitrite Measure Nitrite (Griess Assay) Stimulate->Nitrite Western Analyze iNOS Expression (Western Blot) Stimulate->Western

Figure 3. Experimental workflow for studying this compound's effects.

Discussion

The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on nitrite production in macrophages. The mechanism of action is understood to be through the downregulation of iNOS expression.[1] While the precise signaling pathways targeted by this compound are still under investigation, the NF-κB and MAPK pathways are likely candidates, as they are key regulators of iNOS gene expression. Further research is warranted to elucidate the exact molecular targets of this compound within these pathways. The application of these protocols will enable researchers to generate crucial data on the dose-dependent efficacy of this compound and its mechanism of action, contributing to the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for Testing Tirucallol on Human Aortic Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol found in plants such as Euphorbia lactea, has demonstrated notable anti-inflammatory and cardioprotective properties.[1] Research indicates its potential to mitigate endothelial dysfunction, a critical early event in the pathogenesis of atherosclerosis. Specifically, this compound has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in Human Aortic Endothelial Cells (HAECs) stimulated with Tumor Necrosis Factor-alpha (TNF-α).[1][2] This inhibition is mediated, at least in part, through the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on HAECs, covering aspects of cell viability, apoptosis, oxidative stress, inflammation, and angiogenesis.

Data Presentation

All quantitative data from the described experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Effect of this compound on HAEC Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (Vehicle)0100
This compound1
This compound10
This compound25
This compound50
This compound100

Table 2: Cytotoxicity of this compound on HAECs (LDH Assay)

Treatment GroupConcentration (µM)LDH Release (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
Spontaneous LDH Release0
Maximum LDH Release-100
This compound1
This compound10
This compound25
This compound50
This compound100

Table 3: Effect of this compound on HAEC Apoptosis (Annexin V/PI Staining)

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Vehicle)0
This compound10
This compound50
Staurosporine (Positive Control)1

Table 4: Effect of this compound on ROS Production in HAECs

Treatment GroupConcentration (µM)Fluorescence Intensity (Mean ± SD)% ROS Production
Control (Vehicle)0100
TNF-α (10 ng/mL)-
This compound + TNF-α10
This compound + TNF-α50
N-acetylcysteine (Positive Control) + TNF-α1 mM

Table 5: Effect of this compound on VCAM-1 and ICAM-1 Protein Expression (Western Blot)

Treatment GroupConcentration (µM)VCAM-1/GAPDH Ratio (Mean ± SD)ICAM-1/GAPDH Ratio (Mean ± SD)
Control (Vehicle)0
TNF-α (10 ng/mL)-
This compound + TNF-α10
This compound + TNF-α50

Table 6: Effect of this compound on Tube Formation in HAECs

Treatment GroupConcentration (µM)Total Tube Length (µm) (Mean ± SD)Number of Junctions (Mean ± SD)
Control (Vehicle)0
VEGF (50 ng/mL)-
This compound + VEGF10
This compound + VEGF50
Suramin (Positive Control) + VEGF100 µM

Experimental Protocols

Human Aortic Endothelial Cell (HAEC) Culture

Materials:

  • Human Aortic Endothelial Cells (HAECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks, coated with a suitable attachment factor (e.g., fibronectin or gelatin)

Protocol:

  • Thaw cryopreserved HAECs rapidly in a 37°C water bath.

  • Transfer the cells to a T-75 flask containing pre-warmed Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and seeding into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

Materials:

  • HAECs

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed HAECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control for 24-48 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Assay)

Materials:

  • HAECs

  • This compound

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

Protocol:

  • Seed HAECs in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound for 24-48 hours. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

  • After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Materials:

  • HAECs

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HAECs in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

Materials:

  • HAECs

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) probe

  • TNF-α

  • Black 96-well plates

Protocol:

  • Seed HAECs in a black 96-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Load the cells with DCFDA probe (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Stimulate the cells with an ROS inducer, such as TNF-α (10 ng/mL), for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

Western Blot for VCAM-1 and ICAM-1 Expression

Materials:

  • HAECs

  • This compound

  • TNF-α

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-VCAM-1, anti-ICAM-1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed HAECs in 6-well plates and grow to confluency.

  • Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for 6-24 hours.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (GAPDH).

Endothelial Cell Tube Formation Assay

Materials:

  • HAECs

  • This compound

  • Basement membrane matrix (e.g., Matrigel®)

  • VEGF (Vascular Endothelial Growth Factor)

  • 96-well plates

Protocol:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HAECs and resuspend them in a serum-free medium containing this compound and VEGF (e.g., 50 ng/mL).

  • Seed the cells onto the solidified matrix at a density of 10,000-20,000 cells/well.

  • Incubate for 4-18 hours at 37°C.

  • Visualize the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length and the number of junctions using image analysis software.

Mandatory Visualizations

Signaling Pathway

Tirucallol_NFkB_Pathway cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to VCAM1_ICAM1 VCAM-1 & ICAM-1 Gene Expression Nucleus->VCAM1_ICAM1 Induces Adhesion Leukocyte Adhesion VCAM1_ICAM1->Adhesion Promotes

Caption: this compound inhibits TNF-α-induced NF-κB signaling in HAECs.

Experimental Workflow

Experimental_Workflow start Start: HAEC Culture treatment Treat with this compound (Dose-Response) start->treatment viability Assess Cytotoxicity (MTT & LDH Assays) treatment->viability apoptosis Analyze Apoptosis (Annexin V/PI Assay) treatment->apoptosis ros Measure ROS Production (DCFDA Assay) treatment->ros inflammation Evaluate Inflammation (Western Blot for VCAM-1/ICAM-1) treatment->inflammation angiogenesis Assess Angiogenesis (Tube Formation Assay) treatment->angiogenesis end End: Data Analysis & Conclusion viability->end apoptosis->end ros->end inflammation->end angiogenesis->end

Caption: Workflow for evaluating this compound's effects on HAECs.

References

Application Notes and Protocols: Investigating the Anticancer Potential of Tirucallol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the investigation of Tirucallol, a tetracyclic triterpene alcohol, in cancer cell line studies. This document outlines the current research landscape, provides detailed experimental protocols, and hypothesizes potential mechanisms of action to guide future research.

Introduction

This compound is a tetracyclic triterpene alcohol found in the latex of various Euphorbia species.[1] While its isomer, euphol (B7945317), has been extensively studied for its cytotoxic effects against a wide array of human cancer cell lines, there is a significant knowledge gap regarding the anticancer properties of this compound.[2] The majority of research on this compound has focused on its anti-inflammatory effects, where it has been shown to be non-toxic at the concentrations tested.[2][3] However, its structural similarity to the potent cytotoxic agent euphol suggests that this compound may also possess unexplored anticancer activity.[2]

These application notes serve as a starting point for researchers aiming to investigate the anticancer potential of this compound. By leveraging the extensive data on euphol and other tirucalloids, we provide a roadmap for a systematic evaluation of this compound's efficacy and mechanisms of action in cancer cell lines.

Current State of Research

This compound: Known Biological Activities

The primary documented biological activity of this compound is its anti-inflammatory effect. Studies have shown that this compound can suppress ear edema in mouse models and inhibit nitrite (B80452) production in lipopolysaccharide-stimulated macrophages. This is achieved, at least in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS). While these studies have established an anti-inflammatory role, dedicated investigations into its cytotoxic effects against cancer cell lines are largely absent from the current literature.

Euphol: A Well-Characterized Isomer with Potent Anticancer Activity

In contrast to this compound, its isomer euphol is a well-documented cytotoxic agent. Euphol has demonstrated significant dose- and time-dependent cytotoxicity across a broad spectrum of human cancer cell lines, with IC50 values often in the low micromolar range. Its mechanisms of action include the inhibition of proliferation, motility, and colony formation, as well as the induction of apoptosis and autophagy. Given the structural similarity between these two isomers, the data on euphol provides a strong rationale for investigating this compound as a potential anticancer compound.

Quantitative Data Presentation

Due to the limited research on this compound's anticancer effects, this section presents the cytotoxic activity of its isomer, euphol, to provide a benchmark for future studies on this compound.

Table 1: Cytotoxic Activity of Euphol against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Pancreatic CarcinomaPancreatic Cancer6.84
Esophageal Squamous CellEsophageal Cancer11.08
U87-MGAdult Glioma28.24 ± 0.232
U373Adult Glioma30.48 ± 3.514
U251Adult Glioma23.32 ± 2.177
GAMGAdult Glioma8.473 ± 1.911
SW1088Adult Glioma27.41 ± 1.87
SW1783Adult Glioma19.62 ± 1.422
SNB19Adult Glioma34.41 ± 0.943
RES186Pediatric Glioma16.7 ± 3.722
NHANormal Astrocytes21.06 ± 4.157

Note: The IC50 values for euphol demonstrate its potency and provide a reference range for the potential activity of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce MTT to formazan (B1609692), which has a purple color. The intensity of the purple color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay determines if this compound induces programmed cell death (apoptosis).

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines if this compound causes cell cycle arrest at a specific phase.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect specific proteins and investigate the effect of this compound on signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, caspases, cyclins, CDKs, NF-κB, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

While the precise signaling pathways affected by this compound in cancer cells are yet to be elucidated, we can hypothesize potential targets based on its known anti-inflammatory effects and the mechanisms of its isomer, euphol.

Proposed Experimental Workflow for this compound Investigation

The following diagram outlines a logical workflow for the investigation of this compound's anticancer properties.

G A This compound Compound B In Vitro Cytotoxicity Screening (MTT Assay on a panel of cancer cell lines) A->B C Determine IC50 Values B->C D Select Sensitive Cell Lines C->D E Mechanism of Action Studies D->E F Apoptosis Assays (Annexin V/PI, Caspase Activity) E->F G Cell Cycle Analysis (PI Staining) E->G H Signaling Pathway Analysis (Western Blot for key proteins e.g., NF-κB, Akt, STAT3) E->H I In Vivo Studies (Xenograft models) F->I G->I H->I J Lead Compound for Further Development I->J

Caption: A proposed workflow for investigating the anticancer potential of this compound.

Known Signaling Pathway: Euphol-Induced Apoptosis

The following diagram illustrates the established mechanism of apoptosis induction by euphol, which serves as a model for what might be investigated for this compound.

G cluster_cell Cancer Cell Euphol Euphol Bcl2 Bcl-2 Euphol->Bcl2 inhibits Bax Bax Euphol->Bax activates Mito Mitochondrion Bcl2->Mito stabilizes membrane Bax->Mito disrupts membrane potential CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Signaling pathway of Euphol-induced intrinsic apoptosis.

Hypothesized Signaling Pathway for this compound's Anticancer Activity

Based on this compound's known anti-inflammatory activity and common cancer signaling pathways, the following diagram proposes potential mechanisms for investigation.

G cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_stat3 STAT3 Pathway This compound This compound (Hypothesized) IKK IKK This compound->IKK inhibits? PI3K PI3K This compound->PI3K inhibits? STAT3 STAT3 This compound->STAT3 inhibits phosphorylation? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to nucleus Proliferation Cell Proliferation & Survival Genes NFkB_nucleus->Proliferation activates transcription Apoptosis Apoptosis Proliferation->Apoptosis CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth CellGrowth->Apoptosis pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Angiogenesis Angiogenesis & Metastasis Genes pSTAT3_dimer->Angiogenesis activates transcription Angiogenesis->Apoptosis

Caption: Hypothesized signaling pathways for this compound's potential anticancer effects.

Conclusion and Future Directions

The current body of research presents a compelling case for the investigation of this compound as a novel anticancer agent. While direct evidence of its cytotoxicity is lacking, its structural similarity to the potent anticancer compound euphol, combined with its known anti-inflammatory properties that intersect with cancer-related signaling pathways, provides a strong rationale for further studies. The protocols and hypothesized pathways outlined in these application notes are intended to guide researchers in a systematic exploration of this compound's potential. Future research should focus on comprehensive in vitro screening across a diverse panel of cancer cell lines, followed by in-depth mechanistic studies to elucidate its mode of action. Such research could potentially uncover a new and valuable lead compound for cancer therapy.

References

Application Notes and Protocols for the Pharmaceutical Development of Tirucallol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallol, a tetracyclic triterpene alcohol found in the latex of various Euphorbia species and the resin of Pistacia lentiscus, has demonstrated notable biological activities, positioning it as a promising candidate for pharmaceutical development.[1] Primarily recognized for its anti-inflammatory and potential cardioprotective effects, this compound presents a compelling profile for further investigation. These application notes provide a comprehensive overview of the existing data on this compound and detailed protocols for key experiments to facilitate further research and development.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC30H50O[1]
Molar Mass426.72 g/mol [1]
AppearanceWhite to off-white solid[1]
SolubilityPractically insoluble in water; soluble in ethanol, DMSO[1]

Biological Activities and Potential Therapeutic Areas

This compound has been primarily investigated for its anti-inflammatory and cardioprotective properties. There is also a nascent interest in its potential as an anticancer agent, although this area remains largely unexplored.[2]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models.[1][3] Its mechanism of action is linked to the inhibition of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of a this compound-Containing Triterpenoid (B12794562) Fraction (TET)

AssayTargetIC50 / % InhibitionCell Line / ModelReference
5-Lipoxygenase (5-LOX) Inhibition5-LOXIC50: 13.77 µg/mLRAW 264.7 macrophages[4]
Inducible Nitric Oxide Synthase (iNOS) InhibitioniNOSIC50: 17.35 µg/mLRAW 264.7 macrophages[4]
Cyclooxygenase (COX) InhibitionTotal COX60.32% inhibition at 25 µg/mLRAW 264.7 macrophages[4]
5-Lipoxygenase (5-LOX) Inhibition5-LOX76.46% inhibition at 25 µg/mLRAW 264.7 macrophages[4]
Cardioprotective Activity

This compound has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human aortic endothelial cells, suggesting a potential role in preventing atherosclerosis.[2]

Anticancer Activity

The cytotoxic properties of this compound against cancer cell lines are not well-documented and represent a significant knowledge gap.[2] While its structural isomer, euphol, has shown potent anticancer activity, dedicated studies are required to determine the IC50 values of this compound against a broad range of cancer cell lines.[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the pharmaceutical potential of this compound. These protocols are based on established methodologies and should be optimized for specific experimental conditions.

Protocol 1: In Vivo Mouse Ear Edema Assay for Topical Anti-inflammatory Activity

This protocol is adapted from studies on topical anti-inflammatory agents.

Objective: To evaluate the in vivo topical anti-inflammatory effect of this compound.

Materials:

  • This compound

  • 12-O-tetradecanoylphorbol-acetate (TPA)

  • Acetone (B3395972) (vehicle)

  • Male Swiss mice (25-30 g)

  • Micrometer

Procedure:

  • Prepare solutions of this compound in acetone at various concentrations (e.g., 0.1, 0.3, 1.0 mg/ear).

  • Prepare a solution of TPA in acetone (e.g., 2.5 µ g/ear ).

  • Divide mice into groups (n=5-8 per group): Vehicle control, TPA control, this compound treatment groups, and a positive control group (e.g., indomethacin).

  • Apply the respective this compound solutions or vehicle topically to the inner and outer surfaces of the right ear of each mouse.

  • Thirty minutes after treatment, apply the TPA solution to the right ear of all mice except the vehicle control group.

  • Measure the thickness of both ears using a micrometer at various time points (e.g., 4, 6, 24 hours) after TPA application.

  • The ear edema is calculated as the difference in thickness between the right (treated) and left (untreated) ears.

  • Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the TPA control group.

Protocol 2: In Vitro Nitrite (B80452) Production Assay in LPS-Stimulated Macrophages

This protocol is for assessing the effect of this compound on nitric oxide (NO) production, a key inflammatory mediator.

Objective: To determine the inhibitory effect of this compound on nitrite production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • LPS (from E. coli)

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Griess Reagent

  • Sodium nitrite (for standard curve)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in DMEM.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group and a positive control group (e.g., a known iNOS inhibitor).

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of supernatant, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of inhibition of nitrite production by this compound.

Protocol 3: Western Blot Analysis for iNOS, VCAM-1, and ICAM-1 Expression

This protocol allows for the investigation of this compound's effect on the protein expression of key inflammatory and adhesion molecules.

Objective: To determine the effect of this compound on the expression of iNOS in LPS-stimulated macrophages and VCAM-1/ICAM-1 in TNF-α-stimulated human aortic endothelial cells (HAECs).

Materials:

  • This compound

  • LPS or TNF-α

  • RAW 264.7 cells or HAECs

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies (anti-iNOS, anti-VCAM-1, anti-ICAM-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Culture and treat cells with this compound and the appropriate stimulus (LPS for RAW 264.7, TNF-α for HAECs) as described in the previous protocols.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualization

This compound's anti-inflammatory effects are likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the potential mechanism by which this compound inhibits the inflammatory response in macrophages.

Tirucallol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->IKK inhibits? This compound->NFkB_nucleus inhibits?

Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition by this compound.

Experimental Workflow for Investigating this compound's Anti-inflammatory Mechanism

Tirucallol_Workflow start Start: Hypothesis This compound has anti-inflammatory effects in_vitro In Vitro Studies (RAW 264.7 Macrophages) start->in_vitro in_vivo In Vivo Studies (Mouse Ear Edema Model) start->in_vivo lps_stimulation LPS Stimulation in_vitro->lps_stimulation nitrite_assay Nitrite Production Assay (Griess Assay) lps_stimulation->nitrite_assay western_blot_iNOS Western Blot for iNOS lps_stimulation->western_blot_iNOS western_blot_NFkB Western Blot for p-p65, IκBα lps_stimulation->western_blot_NFkB data_analysis Data Analysis and Conclusion nitrite_assay->data_analysis western_blot_iNOS->data_analysis western_blot_NFkB->data_analysis tpa_induction TPA-induced Edema in_vivo->tpa_induction edema_measurement Measure Ear Thickness tpa_induction->edema_measurement edema_measurement->data_analysis

Caption: Experimental workflow for characterizing the anti-inflammatory properties of this compound.

Conclusion and Future Directions

This compound exhibits significant potential as an anti-inflammatory and possibly cardioprotective agent. The provided protocols offer a framework for researchers to further investigate its mechanisms of action and therapeutic efficacy. Key areas for future research include:

  • Determination of IC50 values for pure this compound in various anti-inflammatory and cytotoxic assays.

  • Elucidation of the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.

  • Comprehensive evaluation of its anticancer potential against a panel of human cancer cell lines.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

By addressing these research gaps, the full therapeutic potential of this compound as a novel pharmaceutical agent can be realized.

References

Application Notes: Investigating the Inhibitory Effect of Tirucallol on iNOS Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol isolated from plants such as Euphorbia lactea and Euphorbia tirucalli, has demonstrated notable anti-inflammatory properties.[1][2][3] A key mechanism underlying its anti-inflammatory action is the suppression of inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade.[1] Overproduction of nitric oxide (NO) by iNOS is associated with various inflammatory diseases. This compound inhibits the expression of the iNOS enzyme in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS).[1][4] This document provides detailed protocols for researchers, scientists, and drug development professionals to study and quantify the effects of this compound on iNOS expression and its upstream signaling pathways.

Core Concepts

The study of this compound's effect on iNOS expression typically involves an in vitro model using macrophage cell lines, such as RAW 264.7, which are stimulated to mimic an inflammatory response.[2] The primary inflammatory stimulus used is Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls.[5] The investigation focuses on three main tiers:

  • Functional Output: Measuring the product of iNOS activity, which is nitric oxide (NO).[6]

  • Protein Expression: Quantifying the amount of iNOS protein.[7]

  • Gene Expression: Quantifying the levels of iNOS mRNA.[8]

  • Mechanism of Action: Investigating the upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are known to regulate iNOS transcription.[2][5][9]

Data Presentation

Quantitative data from the described experiments should be organized for clarity and comparative analysis. The following tables exemplify how to present the results.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)LPS (1 µg/mL)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control0-1.5 ± 0.3-
LPS Only0+45.2 ± 2.10%
This compound + LPS1+35.8 ± 1.820.8%
This compound + LPS5+22.1 ± 1.551.1%
This compound + LPS10+10.4 ± 1.177.0%
This compound Only10-1.6 ± 0.4-
Data are represented as mean ± SEM.

Table 2: Effect of this compound on iNOS mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)LPS (1 µg/mL)Relative iNOS mRNA Expression (Fold Change)
Control0-1.0 ± 0.1
LPS Only0+100.0 ± 8.5
This compound + LPS1+82.3 ± 7.1
This compound + LPS5+45.7 ± 4.9
This compound + LPS10+15.2 ± 2.3
Data are normalized to the control group and represented as mean ± SEM.

Table 3: Effect of this compound on iNOS Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)LPS (1 µg/mL)Relative iNOS Protein Level (Arbitrary Units)
Control0-0.05 ± 0.01
LPS Only0+1.00 ± 0.09
This compound + LPS1+0.78 ± 0.07
This compound + LPS5+0.41 ± 0.05
This compound + LPS10+0.12 ± 0.02
Data are based on densitometric analysis of Western blots, normalized to an internal control (e.g., β-actin) and the LPS-only group. Represented as mean ± SEM.

Table 4: Effect of this compound on NF-κB and p38 MAPK Activation in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)LPS (1 µg/mL)Relative p-p65/p65 RatioRelative p-p38/p38 Ratio
Control0-1.0 ± 0.11.0 ± 0.2
LPS Only0+8.5 ± 0.77.2 ± 0.6
This compound + LPS5+4.2 ± 0.54.8 ± 0.5
This compound + LPS10+2.1 ± 0.32.5 ± 0.3
Data are based on densitometric analysis of Western blots and represented as mean ± SEM.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Downstream Analysis Culture RAW 264.7 Cell Culture Pretreat Pre-treatment with this compound (Various Concentrations) Culture->Pretreat Stimulate Stimulation with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysate Prepare Cell Lysates Stimulate->Lysate Griess Nitrite Measurement (Griess Assay) Supernatant->Griess qPCR iNOS mRNA Quantification (RT-qPCR) Lysate->qPCR WB_iNOS iNOS Protein Quantification (Western Blot) Lysate->WB_iNOS WB_Signal Signaling Pathway Analysis (Western Blot for p-p65, p-p38) Lysate->WB_Signal

Caption: Experimental workflow for studying this compound's effect on iNOS.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates iNOS_gene iNOS Gene MAPK->iNOS_gene Activate Transcription IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates NFkB_nuc->iNOS_gene Activate Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: Hypothesized signaling pathway for this compound's inhibition of iNOS.

Experimental Protocols

The following protocols provide a detailed methodology for conducting the key experiments.

Protocol 1: Cell Culture and Treatment

This protocol describes the maintenance of RAW 264.7 macrophages and their treatment with this compound and LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells into appropriate culture plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO, final concentration <0.1%). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to the designated wells. Do not add LPS to the control and "this compound Only" wells.

  • Incubation: Incubate the plates for the desired time period based on the downstream assay:

    • NO Assay: 24 hours.

    • RT-qPCR: 4-8 hours.

    • Western Blot (iNOS): 18-24 hours.

    • Western Blot (Signaling): 15-60 minutes.

  • Sample Collection: After incubation, collect the cell culture supernatant for the NO assay and lyse the cells for RNA or protein extraction.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures nitrite, a stable metabolite of NO, in the cell culture supernatant.[6]

Materials:

  • Collected cell culture supernatants

  • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water

  • Sodium nitrite (NaNO₂) standard solution (0-100 µM)

  • 96-well microplate

Procedure:

  • Standard Curve: Prepare a serial dilution of the sodium nitrite standard in culture medium to create a standard curve.

  • Assay: In a 96-well plate, add 50 µL of each supernatant sample and standard in triplicate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Quantitative Real-Time PCR (qPCR) for iNOS mRNA Expression

This protocol quantifies the relative expression of iNOS mRNA.[10]

Materials:

  • Cell lysates

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Primers for iNOS and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using iNOS and housekeeping gene primers. A typical reaction includes: qPCR Master Mix, forward primer, reverse primer, cDNA template, and nuclease-free water.

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative expression of iNOS mRNA using the 2-ΔΔCt method.[10] Normalize the Ct value of iNOS to the Ct value of the housekeeping gene (ΔCt) and then normalize to the control group (ΔΔCt).

Protocol 4: Western Blotting for iNOS and Signaling Proteins

This protocol detects and quantifies the levels of iNOS and key signaling proteins (e.g., p-p65, p65, p-p38, p38).[1]

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin). For signaling proteins, calculate the ratio of the phosphorylated form to the total protein.

References

Formulation of Tirucallol for Topical Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol found in species like Euphorbia lactea and Pistacia lentiscus, has demonstrated notable anti-inflammatory properties, making it a promising candidate for topical drug development.[1] Its therapeutic potential is primarily attributed to its ability to modulate key inflammatory pathways. This document provides detailed application notes and protocols for the formulation of this compound for topical delivery, addressing its physicochemical properties, formulation strategies, and evaluation methodologies.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical characteristics is fundamental for designing a stable and effective topical formulation.

PropertyValueReference
Molecular Formula C₃₀H₅₀O[2]
Molecular Weight 426.72 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 133 - 134.5 °C[3]
Solubility Practically insoluble in water; Soluble in ethanol (B145695) and DMSO.
Predicted logP 7.72

Table 1: Physicochemical properties of this compound.

The high logP value and poor water solubility of this compound present a challenge for its formulation in aqueous-based topical systems and necessitate the use of solubilizing agents and potentially non-aqueous or emulsion-based systems.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) through the downregulation of inducible nitric oxide synthase (iNOS) expression. This is achieved by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

NF-κB Signaling Pathway and this compound Inhibition

Under inflammatory stimuli (e.g., lipopolysaccharide [LPS]), the inhibitor of κB (IκBα) is phosphorylated by the IκB kinase (IKK) complex. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as iNOS, leading to their transcription and subsequent production of inflammatory mediators like NO.

This compound is hypothesized to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and preventing the transcription of iNOS.

Tirucallol_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) IkBa->NFkB_complex p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_p50_active p65/p50 (Active) NFkB_complex->p65_p50_active Releases Ub Ubiquitin Degradation p_IkBa->Ub Targets for p65_p50_nuc p65/p50 p65_p50_active->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits DNA κB DNA site p65_p50_nuc->DNA Binds to iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription NO Nitric Oxide (NO) (Inflammation) iNOS_mRNA->NO Translation

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Formulation Strategies for Topical Delivery

Given this compound's lipophilic nature, formulation strategies should focus on enhancing its solubility and skin penetration.

Excipient Selection

The choice of excipients is critical for the successful formulation of this compound.

Excipient ClassExamplesPurpose
Solvents/Co-solvents Propylene Glycol, Ethanol, PEG 400To dissolve this compound.
Oily Phase Isopropyl myristate, Oleic acid, Mineral oil, Caprylic/Capric TriglycerideTo serve as a vehicle and enhance penetration.
Emulsifiers Polysorbate 80, Sorbitan monostearate, Cetearyl alcoholTo stabilize oil-in-water or water-in-oil emulsions.
Gelling Agents Carbomers (e.g., Carbopol® 940), Hydroxypropyl celluloseTo create a suitable viscosity for gels.
Penetration Enhancers Oleic acid, Propylene glycolTo facilitate the transport of this compound across the stratum corneum.
Preservatives Phenoxyethanol, Parabens, Benzyl alcoholTo prevent microbial growth.
Antioxidants Butylated hydroxytoluene (BHT), Tocopherol (Vitamin E)To protect this compound from degradation.

Table 2: Suggested excipients for this compound topical formulations.

Example Formulations

The following are example formulations for a this compound cream and gel. These are starting points and may require optimization.

4.2.1. This compound Cream (Oil-in-Water)

IngredientFunction% w/w
Oil Phase
This compoundActive Ingredient0.5 - 2.0
Isopropyl MyristateOily Phase/Penetration Enhancer10.0
Cetearyl AlcoholEmulsifier/Thickener8.0
Sorbitan MonostearateEmulsifier2.0
Butylated HydroxytolueneAntioxidant0.1
Aqueous Phase
Purified WaterVehicleq.s. to 100
Propylene GlycolCo-solvent/Penetration Enhancer15.0
Polysorbate 80Emulsifier3.0
PhenoxyethanolPreservative0.5

Table 3: Example of a this compound cream formulation.

4.2.2. This compound Gel

IngredientFunction% w/w
This compoundActive Ingredient0.5 - 2.0
EthanolSolvent30.0
Propylene GlycolCo-solvent/Penetration Enhancer20.0
Carbomer 940Gelling Agent1.0
TriethanolamineNeutralizing Agentq.s. to pH 6.0
Purified WaterVehicleq.s. to 100
PhenoxyethanolPreservative0.5

Table 4: Example of a this compound gel formulation.

Experimental Protocols

Preparation of this compound Cream

This protocol is based on the direct conventional method for cream formulation.

Cream_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_cooling Cooling and Finalization A1 Weigh and combine oil phase ingredients: This compound, Isopropyl Myristate, Cetearyl Alcohol, Sorbitan Monostearate, BHT A2 Heat to 70-75°C with stirring until all components are melted and uniform A1->A2 C1 Slowly add the aqueous phase to the oil phase with continuous high-shear mixing A2->C1 B1 Weigh and combine aqueous phase ingredients: Purified Water, Propylene Glycol, Polysorbate 80, Phenoxyethanol B2 Heat to 70-75°C with stirring until all components are dissolved B1->B2 B2->C1 C2 Homogenize the emulsion to reduce droplet size C1->C2 D1 Cool the emulsion to room temperature with gentle stirring C2->D1 D2 Package in appropriate containers D1->D2 Franz_Diffusion_Workflow cluster_setup Cell Setup cluster_application Formulation Application cluster_sampling Sampling cluster_analysis Analysis S1 Assemble Franz diffusion cell with a suitable membrane (e.g., Strat-M® or excised skin) S2 Fill receptor chamber with receptor medium (e.g., PBS with a solubilizing agent) and equilibrate to 32°C S1->S2 A1 Apply a finite dose of the this compound formulation to the donor compartment S2->A1 P1 At predetermined time intervals, withdraw an aliquot from the receptor chamber A1->P1 P2 Replace with an equal volume of fresh receptor medium P1->P2 AN1 Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC) P1->AN1 P2->P1 Repeat AN2 Calculate the cumulative amount of this compound permeated per unit area and plot against time AN1->AN2

References

Troubleshooting & Optimization

Technical Support Center: Improving Tirucallol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Tirucallol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is practically insoluble in water. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Ethanol is also a potential solvent.[2] For in vitro assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the aqueous cell culture medium.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO is approximately 4.27 mg/mL, which corresponds to 10.01 mM.[1] Sonication is recommended to aid dissolution.[1] Commercial suppliers also offer pre-dissolved solutions, such as 10 mM in DMSO.[3]

Q3: My this compound precipitates when I dilute the DMSO stock solution in my aqueous culture medium. What can I do?

A3: Precipitation upon dilution into an aqueous buffer or medium is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts and cytotoxicity.

  • Use a Surfactant: Consider the use of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in your final dilution. These can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Employ Co-solvents: In some instances, a co-solvent system can be effective. This involves dissolving the compound in a mixture of solvents. For other triterpenes, combinations of dimethylacetamide (DMA) and polyethylene (B3416737) glycol (PEG) have been explored, though this is less common for standard in vitro assays.

  • Sonication: Briefly sonicate the final diluted solution to help disperse any microscopic precipitates.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Q4: Are there alternative methods to improve the aqueous solubility of this compound?

A4: Yes, for triterpenoids with poor water solubility, several formulation strategies can be employed, although these are more complex than simple dissolution:

  • Complexation: Complexation with molecules like cyclodextrins (e.g., SBE-β-CD) can enhance the aqueous solubility of hydrophobic compounds.

  • Liposomes and Nanoparticles: Encapsulating this compound within liposomes or formulating it into nanoparticles can improve its delivery and solubility in aqueous environments.[4]

  • Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble carrier can enhance its dissolution rate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or incomplete mixing.Increase the volume of DMSO to ensure you are below the maximum solubility limit (4.27 mg/mL).[1] Use sonication to aid dissolution.[1] Gentle warming can also be attempted.
Precipitation occurs immediately upon dilution in cell culture medium. The compound's low aqueous solubility is exceeded.Decrease the final concentration of this compound. Prepare intermediate dilutions in a mixture of DMSO and medium. Use a carrier solvent system that includes surfactants like Tween 80.
Cells in the control group (treated with vehicle only) are dying. The concentration of the organic solvent (e.g., DMSO) is too high.Perform a vehicle control experiment to determine the maximum tolerable concentration of your solvent. Ensure the final DMSO concentration is typically below 0.5%, and for many cell lines, it should be less than 0.1%.
Inconsistent results between experiments. Precipitation of this compound leading to variable effective concentrations.Prepare fresh dilutions for each experiment. Visually inspect for precipitation before adding the solution to your cells. Consider using a solubilization-enhancing technique consistently.
Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

Solvent Solubility Molar Concentration Notes Reference
DMSO 4.27 mg/mL10.01 mMSonication is recommended.[1]
Water Practically Insoluble--[2]
Ethanol Soluble-Specific solubility data not provided.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound = 426.72 g/mol )

    • For 1 mL of 10 mM stock, you will need: 0.01 mol/L * 1 L/1000 mL * 426.72 g/mol = 0.0042672 g = 4.27 mg.

  • Weigh out the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solution in solvent can be stored at -80°C for up to a year.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

Procedure:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required. For example, to make 1 mL of a 10 µM working solution:

    • (10 mM) * V1 = (10 µM) * (1 mL)

    • (10,000 µM) * V1 = (10 µM) * (1000 µL)

    • V1 = 1 µL

  • Perform serial dilutions if necessary to ensure accurate pipetting and to minimize the final DMSO concentration. For instance, first, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock. Then, dilute this 1:10 in the cell culture medium.

  • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Immediately vortex or gently pipette up and down to mix thoroughly and minimize precipitation.

  • Visually inspect the solution for any signs of precipitation before adding it to your cell cultures.

  • Important: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

Visualizations

experimental_workflow start Start: Need to dissolve this compound for in vitro assay stock_prep Prepare 10 mM stock solution in 100% DMSO start->stock_prep dissolved_check Is the stock solution clear? stock_prep->dissolved_check sonicate Sonicate and/or gently warm dissolved_check->sonicate No dilution Dilute stock solution into pre-warmed aqueous medium dissolved_check->dilution Yes sonicate->stock_prep precipitation_check Does precipitation occur? dilution->precipitation_check proceed Proceed with experiment (Ensure final DMSO % is non-toxic) precipitation_check->proceed No troubleshoot Troubleshooting Required precipitation_check->troubleshoot Yes strategy1 Decrease final this compound concentration troubleshoot->strategy1 strategy2 Use a surfactant (e.g., Tween 80) in the medium troubleshoot->strategy2 strategy3 Consider alternative formulation (e.g., cyclodextrin) troubleshoot->strategy3

Caption: Workflow for preparing this compound solutions.

signaling_pathway LPS LPS (Lipopolysaccharide) NFkB NF-κB Pathway LPS->NFkB Activates This compound This compound This compound->NFkB Inhibits iNOS_expression iNOS Gene Expression NFkB->iNOS_expression Promotes iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation

Caption: this compound's anti-inflammatory mechanism.

References

Technical Support Center: Large-Scale Isolation of Tirucallol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of Tirucallol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield of Crude Triterpene Extract from Euphorbia Latex

  • Question: We are experiencing a significantly lower than expected yield of the crude triterpene fraction from the initial solvent extraction of Euphorbia latex. What are the potential causes and solutions?

  • Answer: Low yields during the initial extraction phase can stem from several factors related to the raw material, solvent choice, and extraction procedure. The latex itself can vary in composition based on the plant's growing conditions, age, and harvest time. Inefficient extraction solvents or suboptimal extraction parameters are also common culprits. Consider the following troubleshooting steps:

    • Solvent Optimization: Ensure the chosen solvent system is appropriate for triterpenes. A common approach is a partition with a nonpolar solvent like n-hexane or a slightly more polar solvent system like dichloromethane:methanol (B129727).[1] The ratio of these solvents can be critical and may require optimization.

    • Extraction Technique: For large-scale operations, simple maceration may not be sufficient. Techniques like Soxhlet extraction can be more efficient but may degrade thermolabile compounds.[2] Ultrasound-assisted extraction (UAE) is a modern alternative that can improve yields and reduce extraction time.

    • pH Adjustment: The pH of the aqueous phase during liquid-liquid extraction can influence the partitioning of compounds. Experiment with slight adjustments to the pH to maximize the transfer of triterpenes into the organic phase.

    • Emulsion Formation: The presence of proteins and other macromolecules in latex can lead to the formation of stable emulsions during solvent extraction, trapping the target compounds and reducing yield. To mitigate this, you can try:

      • Centrifugation at high speeds to break the emulsion.

      • Addition of brine (saturated NaCl solution).

      • Filtration through a bed of celite or other filter aids.

Issue 2: Poor Separation of this compound and Euphol (B7945317) in Column Chromatography

  • Question: Our primary challenge is the co-elution of this compound and its isomer, euphol, during column chromatography. How can we improve their separation?

  • Answer: The separation of this compound and euphol is a well-known challenge due to their structural similarity.[3] Standard silica (B1680970) gel chromatography often provides inadequate resolution. Here are some strategies to enhance separation:

    • Argentation Chromatography: This is a highly effective technique for separating compounds based on the degree of unsaturation. By impregnating the silica gel with silver nitrate (B79036) (typically 5-20%), the differential interaction of the double bonds in this compound and euphol with the silver ions can significantly improve separation.[4] It is often necessary to first acetylate the triterpene mixture, as the separation of the acetates can be more effective.

    • Solvent System Optimization: A systematic approach to optimizing the mobile phase is crucial. A "triangle method" or using software to model solvent mixtures can help in finding the optimal combination of solvents to maximize the resolution between the two isomers. For these non-polar compounds, mixtures of hexane (B92381) and ethyl acetate (B1210297) are a good starting point.

    • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often necessary. A reverse-phase C18 column with a mobile phase of methanol and water is a common system for triterpenoid (B12794562) separation. Gradient elution will likely be required to achieve baseline separation.

    • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Overloading the column is a common cause of poor separation; a general rule is to load no more than 1-5% of the column's stationary phase weight.

Issue 3: Peak Tailing and Broadening in Preparative HPLC

  • Question: During our preparative HPLC runs for this compound purification, we are observing significant peak tailing and broadening, which is affecting purity and yield. What are the likely causes and how can we rectify this?

  • Answer: Peak tailing and broadening in HPLC can be caused by a variety of factors, from column issues to interactions between the analyte and the stationary phase.

    • Column Degradation: The column's performance can degrade over time, especially when used with crude extracts. A void at the head of the column or contamination of the inlet frit are common issues. Consider flushing the column with a strong solvent or, if necessary, replacing it.

    • Secondary Interactions: Residual acidic silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl group of this compound, leading to peak tailing. Using an end-capped column or adding a small amount of a competing agent like triethylamine (B128534) (TEA) to the mobile phase can mitigate these interactions.

    • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the concentration of the sample.

    • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound isolation?

A1: this compound is a tetracyclic triterpene alcohol found in various plants. The most common and commercially viable sources are the latices of Euphorbia species, particularly Euphorbia tirucalli and Euphorbia lactea.

Q2: What is the main challenge in the large-scale purification of this compound?

A2: The primary challenge is the separation of this compound from its co-occurring and structurally similar isomer, euphol. Both compounds have the same molecular weight and similar polarities, making their separation by standard chromatographic techniques difficult.

Q3: What are the typical steps in a large-scale isolation workflow for this compound?

A3: A typical workflow involves:

  • Latex Collection and Pre-treatment: Collection of latex from Euphorbia plants, followed by coagulation and drying, or direct use in its fresh form.

  • Solvent Extraction: Liquid-liquid extraction of the latex with a suitable organic solvent to obtain a crude triterpene-rich fraction.

  • Fractionation: Initial purification and fractionation of the crude extract using low-pressure column chromatography or flash chromatography to separate the triterpenes from other classes of compounds.

  • High-Resolution Purification: Final purification to separate this compound from euphol and other minor triterpenes using techniques like argentation chromatography or preparative HPLC.

  • Crystallization and Drying: Crystallization of the purified this compound from a suitable solvent to obtain a high-purity solid product, followed by drying.

Q4: Are there any safety precautions to consider when handling Euphorbia latex?

A4: Yes, the latex of most Euphorbia species is a skin and eye irritant and can be toxic if ingested. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the latex.

Data Presentation

Table 1: Physicochemical Properties of this compound and Euphol

PropertyThis compoundEuphol
Molecular FormulaC₃₀H₅₀OC₃₀H₅₀O
Molecular Weight426.72 g/mol 426.72 g/mol
StructureTetracyclic TriterpeneTetracyclic Triterpene
Key Structural DifferenceStereochemistry at C20Stereochemistry at C20
Boiling Point~500 °C (estimated)~500 °C (estimated)
SolubilitySoluble in organic solvents like hexane, chloroform, ethyl acetate; insoluble in water.Soluble in organic solvents like hexane, chloroform, ethyl acetate; insoluble in water.

Table 2: Typical Parameters for Lab-Scale vs. Large-Scale Isolation of this compound

ParameterLab-ScaleLarge-Scale Considerations
Starting Material 10-100 g of latex> 1 kg of latex
Extraction Volume 100-1000 mL> 10 L
Primary Purification Glass column chromatography (silica gel)Flash chromatography system with larger columns or multi-kilogram columns.
Final Purification Analytical or Semi-preparative HPLCPreparative or industrial-scale HPLC with dynamic axial compression columns.
Yield Variable (typically low single-digit percentages from crude extract)Optimization is critical to ensure economic viability. Precise large-scale yield data is often proprietary.
Purity >95% (with effort)>98% is often the target for pharmaceutical applications.

Experimental Protocols

Protocol 1: Lab-Scale Isolation and Purification of this compound

  • Extraction:

    • Suspend 100 g of fresh Euphorbia tirucalli latex in 500 mL of methanol and stir for 24 hours.

    • Filter the mixture and concentrate the methanolic extract under reduced pressure.

    • Resuspend the residue in 200 mL of water and perform a liquid-liquid extraction with 3 x 200 mL of n-hexane.

    • Combine the hexane fractions and evaporate the solvent to yield the crude triterpene extract.

  • Column Chromatography (Silica Gel):

    • Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) in hexane.

    • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., from 0% to 10% ethyl acetate).

    • Collect fractions and monitor by TLC (Thin Layer Chromatography) using a mobile phase of hexane:ethyl acetate (9:1) and visualizing with an anisaldehyde-sulfuric acid reagent.

    • Combine fractions containing the triterpene mixture (this compound and euphol will likely co-elute).

  • Acetylation:

    • Dissolve the combined triterpene fraction in pyridine (B92270) and add acetic anhydride.

    • Stir the mixture at room temperature overnight.

    • Quench the reaction with water and extract the acetates with diethyl ether.

    • Wash the ether layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and evaporate the solvent.

  • Argentation Column Chromatography:

    • Prepare a silica gel column impregnated with 10% (w/w) silver nitrate.

    • Load the triterpene acetate mixture and elute with a hexane:diethyl ether gradient.

    • Monitor fractions by TLC to identify those containing pure tirucallyl acetate.

  • Deacetylation:

    • Dissolve the purified tirucallyl acetate in methanol and add a catalytic amount of sodium methoxide.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Neutralize with a weak acid and extract the this compound.

  • Crystallization:

    • Crystallize the purified this compound from methanol or acetone (B3395972) to obtain a white solid.

Mandatory Visualizations

G cluster_extraction Extraction and Initial Fractionation cluster_purification Purification cluster_final Final Product Latex Latex Solvent_Extraction Solvent Extraction (e.g., Hexane/Methanol) Latex->Solvent_Extraction Crude_Extract Crude Triterpene Extract Solvent_Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Mixed_Fractions Mixed Triterpene Fractions (this compound + Euphol) Column_Chrom->Mixed_Fractions Acetylation Acetylation Mixed_Fractions->Acetylation Argentation_Chrom Argentation Chromatography (Separation of Acetates) Acetylation->Argentation_Chrom Tirucallyl_Acetate Purified Tirucallyl Acetate Argentation_Chrom->Tirucallyl_Acetate Deacetylation Deacetylation Tirucallyl_Acetate->Deacetylation Crystallization Crystallization Deacetylation->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Experimental workflow for the isolation of this compound.

G Start Poor Separation of This compound and Euphol Check_Method Is the separation method optimized for isomers? Start->Check_Method Argentation Implement Argentation Chromatography Check_Method->Argentation No Solvent_System Optimize Mobile Phase (e.g., using gradient elution) Check_Method->Solvent_System Yes Success Improved Separation Argentation->Success Column_Packing Check Column Packing and Loading Solvent_System->Column_Packing Prep_HPLC Consider Preparative HPLC for higher resolution Column_Packing->Prep_HPLC Prep_HPLC->Success

Caption: Troubleshooting logic for this compound/euphol separation.

References

Technical Support Center: Optimizing Tirucallol Concentration for Non-Toxic Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Tirucallol, a tetracyclic triterpene with promising anti-inflammatory properties. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the effective and non-toxic application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for observing the anti-inflammatory effects of this compound without inducing cytotoxicity?

A1: Based on current research, this compound exhibits significant anti-inflammatory effects at concentrations that are generally considered non-toxic to cells.[1][2] For instance, in lipopolysaccharide (LPS)-stimulated murine macrophages, this compound has been shown to inhibit nitrite (B80452) production at concentrations that do not affect cell viability.[2] While specific IC50 values for cytotoxicity in non-cancerous cell lines are not extensively documented, studies on its anti-inflammatory properties suggest that a concentration range of 10 µM to 100 µM is effective for observing therapeutic effects without causing cell death. However, it is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental conditions by performing a dose-response curve using a cell viability assay.

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound's primary anti-inflammatory mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) expression.[2][3] This, in turn, reduces the production of nitric oxide (NO), a key mediator of inflammation. The suppression of iNOS expression is likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Q3: What are the recommended methods for assessing the cytotoxicity of this compound?

A3: Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays are recommended for evaluating the cytotoxicity of this compound. The MTT assay measures mitochondrial metabolic activity as an indicator of cell viability, while the LDH assay quantifies the release of LDH from damaged cells, indicating membrane disruption.

Q4: I am observing inconsistent results in my cell viability assays with this compound. What could be the issue?

A4: Inconsistencies can arise from several factors, including the purity of the this compound sample, the solvent used and its final concentration, cell seeding density, and the specific assay protocol. Refer to the troubleshooting guides below for detailed solutions to common problems encountered during MTT and LDH assays.

Data on this compound Concentrations for Non-Toxic Effects

The following table summarizes the reported concentrations of this compound used in various studies, highlighting its non-toxic and effective ranges for anti-inflammatory activity. Note that dedicated studies on the IC50 values of this compound in a wide range of non-cancerous cell lines are limited.

Cell Line/ModelAssayEffective Concentration (Anti-inflammatory)Observed CytotoxicityReference
Murine MacrophagesNitrite ProductionNot specified, but described as "non-toxic concentrations"Not observed at effective concentrations
Mouse Ear Edema ModelIn vivoTopical application of 0.3% this compoundNot applicable
Human Aortic Endothelial CellsAdhesion Molecule ExpressionNot specifiedNot reported

Experimental Protocols

Determining Optimal Non-Toxic Concentration of this compound using MTT Assay

This protocol outlines the steps to determine the concentration range where this compound is non-toxic to a specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Target cells (e.g., macrophages, endothelial cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations to be tested (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the concentration range with no significant decrease in cell viability.

Experimental Workflow for Determining Non-Toxic Concentration

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_tiru Prepare this compound Dilutions prep_tiru->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_nontoxic Determine Non-Toxic Range plot_curve->det_nontoxic

Caption: Workflow for determining the non-toxic concentration range of this compound.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseRecommendation
High Background Absorbance - Contamination of reagents or cultures.- Phenol (B47542) red in the medium interfering with readings.- Use sterile techniques and fresh reagents.- Use a medium without phenol red for the assay.
Low Absorbance Signal - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan crystals.- Optimize cell seeding density.- Increase incubation time with MTT.- Ensure complete dissolution of crystals by gentle pipetting or shaking.
Inconsistent Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes.- Avoid using the outer wells of the plate.
This compound Precipitation - Poor solubility in the culture medium.- Ensure the final DMSO concentration is optimal and does not exceed toxic levels.- Gently warm the medium to aid dissolution before adding to cells.
LDH Assay Troubleshooting
IssuePossible CauseRecommendation
High Spontaneous LDH Release - Over-confluent or unhealthy cells.- Mechanical stress during handling.- Ensure cells are in the logarithmic growth phase.- Handle cells gently during medium changes and reagent additions.
Low Maximum LDH Release - Incomplete cell lysis by the lysis buffer.- Ensure the lysis buffer is at the correct concentration and incubation time is sufficient.
Interference from Serum - Serum in the culture medium contains endogenous LDH.- Use a serum-free medium for the assay or include a "medium only" background control.
Compound Interference - this compound or its solvent may inhibit LDH activity.- Run a control with this compound added to the cell lysate to check for direct enzyme inhibition.

Signaling Pathway

This compound's Anti-inflammatory Signaling Pathway

This compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a downstream reduction in the expression of the iNOS gene and subsequent nitric oxide production.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB Nuclear Translocation IkB->NFkB Releases NFkB_DNA NF-κB binds to DNA NFkB->NFkB_DNA iNOS iNOS Gene Expression NFkB_DNA->iNOS Induces This compound This compound This compound->IKK Inhibits NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Technical Support Center: Overcoming Resistance in Cancer Cells Treated with Tirucallol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research on the specific anticancer mechanisms of tirucallol and resistance to it is currently limited. The information provided in this technical support center is based on the broader class of triterpenoids, general principles of cancer cell drug resistance, and this compound's known anti-inflammatory properties. This guide is intended to provide a foundational framework for researchers investigating this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound in a biological context?

A1: The primary documented biological activity of this compound is its anti-inflammatory effect.[1][2][3] Studies have shown that this compound can suppress ear edema in mouse models and inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages.[1][2] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS). The mechanism is linked to the modulation of inflammatory signaling pathways, which may also play a role in cancer progression.

Q2: Is there evidence for the anticancer activity of this compound or related compounds?

A2: While direct and extensive evidence for this compound's anticancer activity is not yet available, its structural isomer, euphol, has demonstrated cytotoxic effects against various cancer cell lines. The structural similarity suggests that this compound may possess similar properties. Furthermore, other tirucallane (B1253836) triterpenoids isolated from Amoora dasyclada have shown anticancer activity against human lung and liver cancer cells. Triterpenoids as a class are known to exhibit anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis.

Q3: What are the potential mechanisms of resistance that cancer cells might develop against this compound?

A3: Based on general mechanisms of resistance to triterpenoids and other chemotherapeutic agents, cancer cells could potentially develop resistance to this compound through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in Apoptotic Pathways: Cancer cells can acquire defects in the apoptotic machinery, such as mutations in p53 or overexpression of anti-apoptotic proteins (e.g., Bcl-2), making them resistant to apoptosis-inducing agents.

  • Target Modification: Although the specific molecular target of this compound in cancer cells is not well-defined, mutations or alterations in the target protein could prevent the drug from binding and exerting its effect.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pro-survival pathways, such as PI3K/Akt or MAPK, can counteract the cytotoxic effects of this compound.

  • Enhanced DNA Repair: For compounds that may cause DNA damage, cancer cells can upregulate DNA repair mechanisms to survive the treatment.

Q4: What strategies can be employed to overcome potential resistance to this compound?

A4: Researchers can explore several strategies to overcome resistance, largely based on approaches used for other anticancer agents:

  • Combination Therapy: Using this compound in combination with conventional chemotherapeutic drugs or other natural compounds may produce synergistic effects. This can involve targeting multiple pathways simultaneously to prevent the emergence of resistance.

  • Inhibition of Efflux Pumps: Co-administration of this compound with known inhibitors of ABC transporters could increase its intracellular accumulation and efficacy. Interestingly, some triterpenoids have been shown to act as reversal agents for multidrug resistance.

  • Targeting Pro-Survival Pathways: Combining this compound with inhibitors of pro-survival signaling pathways (e.g., PI3K/Akt inhibitors) could enhance its cytotoxic effects.

  • Modulation of Apoptosis: Using agents that lower the threshold for apoptosis (e.g., BH3 mimetics) in combination with this compound could re-sensitize resistant cells.

Troubleshooting Guides

Problem 1: High IC50 value of this compound observed in our cancer cell line.
Potential Cause Troubleshooting Step
Inherent Resistance of the Cell Line Screen a panel of different cancer cell lines to identify more sensitive models. Some cell lines may have intrinsic resistance mechanisms.
Suboptimal Experimental Conditions Ensure that the cell seeding density allows for logarithmic growth throughout the experiment. Optimize the duration of drug exposure (e.g., 24, 48, 72 hours).
Drug Inactivation or Degradation Prepare fresh stock solutions of this compound and store them appropriately. Include a positive control (a known cytotoxic agent) to validate the assay.
High Expression of Efflux Pumps Test for the expression of ABC transporters like P-glycoprotein in your cell line using Western blot or qPCR. If highly expressed, consider co-treatment with an efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A).
Problem 2: Development of acquired resistance to this compound after initial sensitivity.
Potential Cause Troubleshooting Step
Selection of a Resistant Subpopulation Perform single-cell cloning of the resistant population to isolate and characterize resistant clones.
Upregulation of Resistance Mechanisms Analyze the resistant cells for changes in gene and protein expression compared to the parental (sensitive) cells. Focus on genes related to drug metabolism, efflux pumps, apoptosis, and survival pathways.
Genomic Alterations Consider genomic sequencing of resistant clones to identify mutations that may contribute to resistance.
Activation of Alternative Survival Pathways Use pathway analysis tools (e.g., based on transcriptomics or proteomics data) to identify upregulated survival pathways in resistant cells. Target these pathways with specific inhibitors in combination with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Efflux Pump and Apoptosis-Related Proteins

This protocol is used to analyze the expression levels of proteins involved in drug resistance.

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-P-glycoprotein, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse the parental and resistant cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

G cluster_0 Experimental Workflow: Developing this compound-Resistant Cell Line A Parental Cancer Cell Line B Determine Initial IC50 of this compound A->B C Continuous Exposure to Increasing Concentrations of this compound B->C D Monitor Cell Viability and Recovery C->D E Expand Surviving Cell Population D->E E->C Repeat cycle with higher concentration F Confirm Resistance: Compare IC50 with Parental Line E->F G Characterize Resistant Cell Line (e.g., Western Blot, RNA-seq) F->G

Caption: Workflow for generating and characterizing a this compound-resistant cancer cell line.

G cluster_1 Potential Signaling Pathways for this compound Resistance This compound This compound Pgp P-glycoprotein (MDR1) (Efflux Pump) This compound->Pgp Pumped out of cell Target This compound's Molecular Target This compound->Target PI3K PI3K/Akt Pathway (Pro-survival) Apoptosis Apoptosis PI3K->Apoptosis Inhibits Target->Apoptosis Induces Upregulation Upregulation of P-gp Upregulation->Pgp Activation Activation of PI3K/Akt Activation->PI3K Defects Defects in Apoptotic Machinery Defects->Apoptosis

Caption: Potential mechanisms of resistance to this compound in cancer cells.

References

Tirucallol stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tirucallol in different solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound solutions.

Issue Possible Cause Recommended Action
Precipitation of this compound in Aqueous Solutions This compound is practically insoluble in water. Adding a stock solution of this compound (e.g., in DMSO) to an aqueous buffer or cell culture medium at too high a concentration can cause it to precipitate out of solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low and compatible with your experimental system. - Perform a solubility test with a small amount of your working solution to ensure this compound remains dissolved at the desired concentration. - Consider using a sonicator to aid dissolution of the stock solution.[1]
Loss of Biological Activity Over Time This compound may degrade in solution, especially if not stored properly. Factors such as solvent type, temperature, and exposure to light can affect its stability.- Prepare fresh solutions of this compound for each experiment whenever possible. - If stock solutions must be stored, aliquot them into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability (up to one year in DMSO).[1] - Protect solutions from direct sunlight.[1]
Inconsistent Experimental Results This could be due to variations in the actual concentration of this compound in solution, which may be a result of degradation or incomplete dissolution.- Validate the concentration of your this compound stock solution periodically using a suitable analytical method like HPLC. - Always ensure complete dissolution of this compound powder in the solvent before preparing dilutions. Sonication may be beneficial.[1] - Use high-purity solvents to minimize potential reactions with impurities.
Unexpected Peaks in HPLC Analysis The appearance of new peaks in an HPLC chromatogram of a this compound solution can indicate the presence of degradation products.- Conduct a forced degradation study to identify potential degradation products and their retention times. - If degradation is suspected, prepare a fresh stock solution from a new batch of this compound powder and re-analyze. - Review the storage conditions and handling procedures of the solution to identify potential causes of degradation.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and acetone.[1] For biological experiments, DMSO is a common choice for preparing stock solutions.

2. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound powder in a suitable solvent like DMSO. Sonication is recommended to aid dissolution. For example, a 10 mM stock solution in DMSO can be prepared.

3. What are the recommended storage conditions for this compound solutions?

For long-term storage, it is recommended to store this compound solutions in a tightly sealed container at -80°C. Under these conditions, a solution in DMSO can be stable for up to one year. For short-term storage, -20°C may be acceptable, but stability should be verified. Always protect solutions from direct sunlight.

4. How can I assess the stability of my this compound solution?

The stability of a this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves analyzing the solution at different time points and under various conditions (e.g., temperature, light exposure) to monitor for any decrease in the concentration of this compound and the appearance of degradation products.

5. Is this compound stable in cell culture media?

The stability of this compound in cell culture media has not been extensively reported. As with many small molecules, there is a potential for degradation, especially over longer incubation periods at 37°C. It is advisable to prepare fresh dilutions of this compound in cell culture medium for each experiment. If longer-term exposure is necessary, the stability of this compound under your specific experimental conditions should be validated.

Quantitative Data Summary

The following table summarizes the available quantitative data on the stability and solubility of this compound.

Parameter Solvent Value Reference
SolubilityDMSO4.27 mg/mL (10.01 mM)
Long-term Storage (Powder)-20°CUp to 3 years
Long-term Storage (Solution)DMSOUp to 1 year at -80°C

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a given solvent. Method parameters may need to be optimized for your specific instrumentation and experimental conditions.

Objective: To determine the stability of this compound in a selected solvent over time and under specified storage conditions.

Materials:

  • This compound reference standard

  • HPLC-grade solvent of interest (e.g., DMSO, ethanol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • Autosampler vials

Method:

  • Preparation of Stock and Working Solutions:

    • Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

    • From the stock solution, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Conditions (General Example):

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: As this compound lacks a strong chromophore, a low wavelength such as 210 nm may be used.

    • Injection Volume: 20 µL

  • Stability Study Design:

    • Divide the working solution into several aliquots in separate vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

    • Analyze an aliquot at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Data Analysis:

    • At each time point, inject the sample into the HPLC system and record the chromatogram.

    • Measure the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

Objective: To investigate the degradation profile of this compound under various stress conditions.

Method:

  • Prepare this compound Solutions: Prepare solutions of this compound in the solvent of interest.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with a dilute acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the this compound solution with a dilute base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the this compound solution to UV light.

  • Neutralization and Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by HPLC to observe the extent of degradation and the formation of new peaks.

Visualizations

Tirucallol_Stability_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis Tirucallol_Powder This compound Powder Solvent Select Solvent (e.g., DMSO) Stock_Solution Prepare Stock Solution (e.g., 10 mM) Solvent->Stock_Solution Dissolve & Sonicate Storage Store under different conditions (Temp, Light) Stock_Solution->Storage Time_Points Sample at various time points Storage->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data Data Interpretation (% Remaining, Degradants) HPLC->Data Tirucallol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits IkB->NFkB_p65 NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates This compound This compound This compound->IKK Inhibits (attenuates p65 phosphorylation) iNOS_Protein iNOS Protein This compound->iNOS_Protein Reduces Expression iNOS_mRNA iNOS mRNA iNOS_mRNA->iNOS_Protein Translation DNA DNA NFkB_p65_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Gene_Transcription->iNOS_mRNA leads to

References

Technical Support Center: Refining Purification Techniques for High-Purity Tirucallol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification of high-purity Tirucallol. It includes troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and a summary of quantitative data to aid in experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound.

Extraction & Initial Processing

Q1: My initial crude extract from Euphorbia latex is highly viscous and difficult to handle. What can I do?

A1: High viscosity is often due to the co-extraction of polysaccharides and other macromolecules. To address this, consider the following:

  • Pre-extraction: Before extracting with your primary solvent (e.g., ethanol (B145695) or methanol), perform a pre-extraction with a less polar solvent like n-hexane to remove some of the interfering non-polar compounds.

  • Coagulation: For latex samples, adding a salt solution can help coagulate the rubber particles, which can then be separated before solvent extraction.

  • Solvent Partitioning: After initial extraction, partition the crude extract between immiscible solvents. For instance, dissolving the extract in a methanol:water mixture and then partitioning against n-hexane can effectively separate the less polar triterpenoids, like this compound, from more polar impurities.[1]

Column Chromatography

Q2: I'm observing poor separation between this compound and its isomer, euphol (B7945317), on my silica (B1680970) gel column. How can I improve the resolution?

A2: The co-elution of this compound and euphol is a frequent challenge due to their structural similarity. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: Use a shallow gradient elution with a non-polar solvent system. Start with a low polarity mobile phase, such as n-hexane with a very small percentage of ethyl acetate (B1210297) (e.g., 1-2%), and increase the polarity very gradually (e.g., in 0.5% increments). This fine-tuning can exploit the subtle differences in polarity between the two isomers.

  • Argentation Chromatography: Consider using silica gel impregnated with silver nitrate (B79036) (AgNO₃). The silver ions interact differently with the double bonds in the triterpenoid (B12794562) structures, which can lead to differential retention and improved separation of isomers like this compound and euphol.

  • Stationary Phase Selection: If standard silica gel is not providing adequate separation, explore other stationary phases. While less common for these compounds, alumina (B75360) or other modified silica gels could offer different selectivity.

Q3: My this compound-containing fractions from the silica gel column are showing significant peak tailing in TLC and HPLC analysis. What is the cause and how can I fix it?

A3: Peak tailing is a common issue when purifying triterpenoids on silica gel. The primary causes and solutions are:

  • Acidic Nature of Silica: The slightly acidic nature of silica gel can lead to undesirable interactions with the hydroxyl group of this compound. Adding a small amount of a modifier like triethylamine (B128534) (TEA) to your mobile phase can neutralize the active sites on the silica and improve peak shape.

  • Overloading the Column: Applying too much sample to the column can lead to band broadening and tailing. Ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to load 1-10% of the silica gel weight, depending on the difficulty of the separation.

  • Inappropriate Elution Solvent: If the mobile phase is too weak (not polar enough), the compound may interact too strongly with the stationary phase, leading to tailing. Conversely, if it is too strong, you will get poor separation. Fine-tuning the solvent system is crucial.

High-Performance Liquid Chromatography (HPLC)

Q4: I am developing a preparative HPLC method for this compound purification. What are the key parameters to consider for scaling up from an analytical method?

A4: Scaling up from analytical to preparative HPLC requires careful consideration of several parameters to maintain resolution while increasing throughput. Key considerations include:

  • Column Chemistry and Dimensions: Use a preparative column with the same stationary phase chemistry (e.g., C18) as your analytical column. The internal diameter and length of the preparative column will be significantly larger to accommodate higher sample loads.

  • Flow Rate and Gradient: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column. The gradient time should also be adjusted to maintain the same gradient volume per column volume.

  • Sample Loading: Perform loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. This information can then be used to estimate the loading capacity of the preparative column.

Q5: My purified this compound from preparative HPLC still shows minor impurities. How can I achieve higher purity?

A5: To achieve very high purity, a final polishing step is often necessary:

  • Recrystallization: This is a powerful technique for removing minor impurities. The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. A mixture of a good solvent (e.g., acetone (B3395972), ethyl acetate) and an anti-solvent (e.g., n-hexane, water) can be effective.

  • Iterative Chromatography: If impurities persist, a second chromatographic step using a different separation mode (e.g., a different stationary phase or mobile phase) can be effective.

Quantitative Data on Purification

The yield and purity of this compound can vary significantly based on the source material and the purification method employed. The following table summarizes representative data from different purification strategies.

Purification StepStarting MaterialPurityYieldReference
Solvent Partitioning (n-hexane/MeOH:H₂O)Crude Euphorbia arbuscula ethanol extractLow (Mixture of triterpenoids)Fraction Yield: 15.54g from 309.05g crude extract[1]
Silica Gel Column ChromatographyEnriched Triterpenoid FractionModerate to High (>90%)Variable, dependent on separation efficiency
Preparative HPLC (C18)Partially Purified FractionHigh (>95%)Good recovery from loaded sample
RecrystallizationPurified this compound (>95%)Very High (>99%)Dependent on crystallization efficiency

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Euphorbia tirucalli Latex

  • Latex Collection and Initial Treatment: Collect the latex from E. tirucalli by making incisions on the plant. Immediately dilute the collected latex in a 3:1 mixture of dichloromethane:methanol to prevent coagulation and denaturation.

  • Solvent Extraction: Concentrate the latex solution under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: Dissolve the crude extract in a 9:1 methanol:water solution. Partition this solution against an equal volume of n-hexane. Separate the layers and repeat the partitioning of the methanol:water layer with fresh n-hexane two more times.

  • Fraction Collection: Combine the n-hexane fractions and evaporate the solvent to yield a non-polar fraction enriched in triterpenoids, including this compound and euphol. The methanol:water fraction will contain more polar compounds.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column. Allow the silica to settle, ensuring a well-packed, homogenous bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the enriched triterpenoid fraction from Protocol 1 in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.

  • Gradient Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by slowly introducing ethyl acetate. A suggested gradient could be from 0% to 10% ethyl acetate in n-hexane over several column volumes.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 9:1 v/v). Visualize the spots by spraying with a solution of ceric sulfate (B86663) in sulfuric acid and heating.

  • Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard, if available, and by its Rf value) and evaporate the solvent to obtain the purified compound.

Protocol 3: High-Purity this compound via Preparative Reversed-Phase HPLC

  • System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 10 µm). The mobile phase can consist of acetonitrile (B52724) (Solvent A) and water (Solvent B).

  • Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) to achieve baseline separation of this compound from other components. An isocratic method with a high percentage of acetonitrile (e.g., 95:5 acetonitrile:water) is often effective for these non-polar compounds.

  • Scale-Up and Purification: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly. Dissolve the this compound-containing fraction from column chromatography in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect the eluent corresponding to the this compound peak.

  • Purity Analysis and Concentration: Analyze the purity of the collected fraction using analytical HPLC. If the purity is satisfactory, evaporate the solvent to obtain high-purity this compound.

Protocol 4: Recrystallization of this compound

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified this compound in a minimal amount of a hot "good" solvent (e.g., acetone or ethyl acetate).

  • Induce Crystallization: Slowly add a "poor" solvent (an anti-solvent, e.g., n-hexane or water) dropwise until the solution becomes slightly cloudy.

  • Crystal Formation: Gently heat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, and subsequently in a refrigerator or ice bath.

  • Isolation and Drying: Collect the formed crystals by filtration and wash them with a small amount of the cold anti-solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizations: Signaling Pathways and Workflows

This compound Purification Workflow

Tirucallol_Purification start Euphorbia Latex extraction Solvent Extraction (e.g., Dichloromethane:Methanol) start->extraction partitioning Solvent Partitioning (n-hexane/MeOH:H2O) extraction->partitioning column_chrom Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc recrystallization Recrystallization prep_hplc->recrystallization end High-Purity this compound recrystallization->end

Caption: A typical workflow for the purification of high-purity this compound from Euphorbia latex.

Proposed Mechanism of this compound's Anti-inflammatory Action via NF-κB Pathway Inhibition

Tirucallol_NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits (proposed) DNA DNA (κB site) NFkB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes

Caption: this compound may inhibit the NF-κB signaling pathway, preventing iNOS gene expression.

References

Technical Support Center: Troubleshooting Tirucallol's Low Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low oral bioavailability of Tirucallol in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring tetracyclic triterpenoid (B12794562) alcohol found in various plants, such as those from the Euphorbia genus.[1][2] It has demonstrated promising anti-inflammatory and cardioprotective properties in preclinical studies.[1][2] However, like many other triterpenoids, this compound is practically insoluble in water, which can significantly limit its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability.

Q2: Are there any known pharmacokinetic data for this compound?

Q3: What are the primary reasons for the suspected low bioavailability of this compound?

A3: The low bioavailability of this compound is likely attributable to several factors:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound has very low solubility in the aqueous environment of the gastrointestinal tract, which is a rate-limiting step for absorption.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall and/or liver by cytochrome P450 enzymes before it reaches systemic circulation.

  • Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which would actively pump the compound back into the intestinal lumen, reducing its net absorption.

Q4: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

A4: Several formulation strategies can be explored to enhance the oral bioavailability of lipophilic compounds:

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve its solubilization in the gut.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, thereby enhancing its dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution and absorption.

  • Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.

Troubleshooting Guides

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

This is a common challenge with poorly soluble compounds. The following troubleshooting workflow can help identify the cause and find a solution.

Troubleshooting_Low_Plasma_Concentration start Start: Low/Undetectable This compound Plasma Levels check_formulation Is the formulation appropriate for a lipophilic compound? start->check_formulation check_dose Was the administered dose sufficiently high? check_formulation->check_dose Yes improve_formulation Action: Improve Formulation (e.g., SEDDS, Nanoparticles) check_formulation->improve_formulation No check_analytical Is the analytical method sensitive enough? check_dose->check_analytical Yes increase_dose Action: Increase Dose (consider toxicity) check_dose->increase_dose No optimize_analytical Action: Optimize Analytical Method (e.g., LC-MS/MS) check_analytical->optimize_analytical No re_evaluate Re-evaluate Plasma Concentrations check_analytical->re_evaluate Yes improve_formulation->re_evaluate increase_dose->re_evaluate optimize_analytical->re_evaluate

Caption: Troubleshooting workflow for low plasma concentrations.
Issue 2: High variability in plasma concentrations between individual animals.

High inter-individual variability is often linked to inconsistent absorption of poorly soluble drugs.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent food intake Standardize the fasting period before and after dosing. For some formulations, administration with food (especially a high-fat meal) might improve consistency.
Formulation instability Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each administration.
Gastrointestinal transit time differences Consider using agents that modulate GI transit, but be aware of potential interactions.
Genetic variability in metabolic enzymes Use a well-characterized and homogenous animal strain for your studies.

Quantitative Data Summary

Since specific pharmacokinetic data for this compound is limited, the following table presents representative data from a study on Euphol (B7945317) , a structurally similar tetracyclic triterpenoid, in rats. This data can be used as a preliminary guide for experimental design.

ParameterValueReference
In Vitro Gastric Fluid Stability Unstable
In Vitro Intestinal Fluid Stability Unstable
Plasma Protein Binding Moderate
Elimination Half-life (t½) ~ 2 hours
Metabolism Possible Phase II

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in a lipid-based formulation compared to an aqueous suspension.

Materials:

  • This compound

  • Vehicle 1: 0.5% w/v Carboxymethylcellulose (CMC) in water (Suspension)

  • Vehicle 2: Self-Emulsifying Drug Delivery System (SEDDS) formulation (e.g., Capryol 90, Cremophor EL, Transcutol HP)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.

  • Dosing:

    • Divide rats into three groups (n=6 per group):

      • Group A: Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a suitable solubilizing vehicle) for absolute bioavailability determination.

      • Group B: Oral gavage with this compound suspension (e.g., 10 mg/kg).

      • Group C: Oral gavage with this compound in SEDDS formulation (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the tail vein or other appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

    • Include protein precipitation or liquid-liquid extraction for sample clean-up.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

    • Calculate absolute oral bioavailability (F%) for Groups B and C using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate if it is a substrate for P-glycoprotein (P-gp) efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • This compound

  • Verapamil (P-gp inhibitor)

  • Hank's Balanced Salt Solution (HBSS)

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound solution (with and without Verapamil) to the apical side and sample from the basolateral side at various time points.

    • Basolateral to Apical (B-A) Transport: Add this compound solution (with and without Verapamil) to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify this compound concentration in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux. A significant reduction in the ER in the presence of Verapamil confirms P-gp involvement.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

This compound, as a tetracyclic triterpenoid, is likely metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily through oxidation reactions, followed by phase II conjugation for excretion.

Metabolic_Pathway This compound This compound PhaseI Phase I Metabolism (Oxidation, Hydroxylation) - CYP450 Enzymes This compound->PhaseI Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated this compound) PhaseI->Oxidized_Metabolites PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Oxidized_Metabolites->PhaseII Conjugated_Metabolites Conjugated Metabolites (Water-soluble) PhaseII->Conjugated_Metabolites Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway for this compound.
Experimental Workflow for Bioavailability Assessment

A systematic approach is crucial for accurately assessing the oral bioavailability of a challenging compound like this compound.

Bioavailability_Workflow start Start: Bioavailability Study formulation Formulation Development (Suspension vs. Enhanced Formulation) start->formulation in_vitro In Vitro Characterization (Solubility, Caco-2 Permeability) formulation->in_vitro animal_study In Vivo Animal Study (Oral and IV Dosing) in_vitro->animal_study sample_collection Blood Sample Collection animal_study->sample_collection analysis LC-MS/MS Analysis sample_collection->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) analysis->pk_analysis end End: Bioavailability Data pk_analysis->end

Caption: Workflow for assessing oral bioavailability.

References

minimizing off-target effects of Tirucallol in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tirucallol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in cell culture experiments, with a specific focus on minimizing and understanding its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

A1: this compound is a tetracyclic triterpene alcohol isolated from plants such as Euphorbia lactea.[1][2] Its primary, well-documented biological activity is its anti-inflammatory effect.[1][3] In cell culture, its principal on-target effect is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[1][3] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS).[1][3]

Q2: What are the known off-target effects of this compound?

A2: The scientific literature has not extensively documented the specific off-target effects of this compound. Much of the existing research confirms its non-toxic nature at concentrations effective for its anti-inflammatory activity. However, as with any small molecule, off-target interactions are possible, especially at higher concentrations. Potential off-target effects could include modulation of other signaling pathways involved in inflammation or cell survival. Researchers should empirically determine the off-target profile in their specific cell model.

Q3: How can I minimize off-target effects of this compound in my experiments?

A3: To ensure that the observed effects are due to the on-target activity of this compound, consider the following strategies:

  • Dose-Response Optimization: Perform a thorough dose-response curve to identify the lowest concentration of this compound that produces the desired on-target effect (e.g., inhibition of nitrite (B80452) production) with minimal cytotoxicity.

  • Use Control Compounds: Include an inactive structural analog of this compound, if available, as a negative control. This can help differentiate between effects caused by the specific chemical structure of this compound versus general compound effects.

  • Orthogonal Approaches: Confirm your findings using non-pharmacological methods. For example, to validate that the observed phenotype is due to iNOS inhibition, you could use siRNA to knock down iNOS and see if it replicates the effect of this compound.

  • Monitor Cell Health: Closely monitor cell morphology and viability to ensure that the observed effects are not a result of general cellular stress or toxicity.

Q4: In which solvent should I dissolve this compound?

A4: this compound is practically insoluble in water but is soluble in organic solvents like ethanol (B145695) and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have biological effects on its own.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cytotoxicity observed. The concentration of this compound is too high for your specific cell line.Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Start with a wide range of concentrations.
The cell line is particularly sensitive to the compound or the solvent.Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all treatments, including controls. Test the cytotoxicity of the vehicle alone.
Inconsistent or not reproducible results. Variability in cell culture conditions (e.g., cell density, passage number).Maintain consistent cell culture practices. Ensure cells are seeded at the same density and use cells within a similar passage number range for all experiments.
The compound's activity is dependent on the cell state.Standardize the experimental timeline, including the duration of cell plating before treatment and the length of this compound exposure.
Observed phenotype does not match the expected on-target effect (iNOS inhibition). The observed phenotype is due to an off-target effect.Use orthogonal methods to validate the on-target effect. For example, use a known, specific iNOS inhibitor as a positive control.
The chosen downstream readout is not appropriate or sensitive enough.Measure a more direct marker of the on-target effect. For instance, directly measure iNOS protein levels by Western blot in addition to nitrite levels.

Quantitative Data Summary

Due to the limited publicly available data on this compound, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
RAW 264.7MTT24User-defined
J774A.1MTT24User-defined
User's Cell Line 1e.g., AlamarBlueUser-definedUser-defined
User's Cell Line 2e.g., LDH AssayUser-definedUser-defined

Table 2: On-Target Activity of this compound in Macrophages

Parameter Cell Line Stimulant IC50 (µM)
Nitrite ProductionRAW 264.7LPS (1 µg/mL)User-defined
iNOS Protein ExpressionRAW 264.7LPS (1 µg/mL)User-defined
User's ParameterUser's Cell LineUser's StimulantUser-defined

Experimental Protocols

Protocol 1: Determination of Nitrite Production in Macrophages (Griess Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • RAW 264.7 macrophage cells

  • Complete RPMI medium (with 10% FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Also, prepare wells for a vehicle control (same final DMSO concentration) and a positive control (no this compound).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (cells only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in complete RPMI medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve. Determine the IC50 value for this compound's inhibition of nitrite production.

Protocol 2: Analysis of iNOS Protein Expression by Western Blot

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • This compound and LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound (at various concentrations) and/or LPS as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against iNOS (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis on the protein bands to quantify the relative expression of iNOS, normalized to the loading control.

Visualizations

On_Target_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Activates iNOS_Gene iNOS Gene (in nucleus) NFkB->iNOS_Gene Promotes Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces This compound This compound This compound->iNOS_Protein Inhibits Expression

Caption: On-target signaling pathway of this compound in macrophages.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_analysis Downstream Analysis seed_cells Seed Macrophages (e.g., RAW 264.7) add_this compound Treat cells with This compound seed_cells->add_this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_this compound add_lps Stimulate with LPS add_this compound->add_lps cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) add_this compound->cytotoxicity_assay griess_assay Griess Assay for Nitrite (NO) add_lps->griess_assay western_blot Western Blot for iNOS Protein add_lps->western_blot

Caption: General experimental workflow for testing this compound.

Off_Target_Investigation This compound This compound OnTarget iNOS Expression This compound->OnTarget Known Inhibition OffTarget_Kinase Kinase X? This compound->OffTarget_Kinase Potential Interaction OffTarget_TF Transcription Factor Y? This compound->OffTarget_TF OffTarget_GPCR GPCR Z? This compound->OffTarget_GPCR Phenotype_A Observed Phenotype A OnTarget->Phenotype_A Phenotype_B Unexpected Phenotype B OffTarget_Kinase->Phenotype_B OffTarget_TF->Phenotype_B

Caption: Logical diagram for investigating off-target effects.

References

Technical Support Center: Enhancing the Anti-inflammatory Potency of Tirucallol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Tirucallol and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, alongside detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of anti-inflammatory action for this compound and its derivatives?

A1: this compound and its derivatives primarily exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators. This is achieved through the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2] These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the transcription of pro-inflammatory genes. This compound derivatives have been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[3][4] They also reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]

Q2: What are the key structural features of this compound derivatives that contribute to their anti-inflammatory potency?

A2: The anti-inflammatory activity of this compound derivatives is influenced by their specific structural modifications. For instance, euphane-type triterpenes have shown inhibitory effects on LPS-induced IL-6 but not TNF-α, whereas tirucallane-type triterpenes can strongly inhibit both cytokines. The presence and position of hydroxyl groups and other functional groups on the triterpenoid (B12794562) skeleton play a crucial role in the molecule's interaction with its biological targets. A detailed structure-activity relationship (SAR) analysis is essential to guide the synthesis of more potent derivatives.

Q3: What is a suitable starting concentration for in vitro anti-inflammatory assays with novel this compound derivatives?

A3: For initial screening of novel this compound derivatives in in vitro assays, such as the LPS-induced inflammation model in RAW 264.7 macrophages, a concentration range of 1 to 50 µM is a reasonable starting point. Cytotoxicity of the compounds should always be assessed concurrently, for example, using an MTT assay, to ensure that the observed anti-inflammatory effects are not due to cell death. Based on published data, significant anti-inflammatory effects for some triterpenoids have been observed in the 5-25 µM range.

Q4: How can the solubility of poorly soluble this compound derivatives be improved for cell-based assays?

A4: Poor aqueous solubility is a common challenge with triterpenoid derivatives. To improve solubility for cell-based assays, consider the following approaches:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving hydrophobic compounds. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.

  • Formulation Strategies: For in vivo studies, or if co-solvents are not suitable, formulation techniques such as the use of cyclodextrins, liposomes, or nanoparticles can enhance solubility and bioavailability.

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility. However, this must be done cautiously to avoid altering the physiological conditions of the assay.

Troubleshooting Guides

Problem 1: Low or No Anti-inflammatory Activity Observed
Possible Cause Troubleshooting Step
Compound Degradation Verify the stability of your this compound derivative under the experimental conditions (e.g., in the specific cell culture medium, pH, and temperature). Assess stability using techniques like HPLC.
Incorrect Assay Concentration The concentration of the derivative may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.
Cell Line Issues Ensure the RAW 264.7 cells are healthy, in a low passage number, and responsive to LPS stimulation. Check for mycoplasma contamination.
LPS Inactivity The LPS used for stimulation may be inactive. Use a fresh batch of LPS and confirm its activity by observing a robust inflammatory response in the positive control.
Problem 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells of your assay plate for any signs of compound precipitation, which can lead to inconsistent concentrations. Consider the solubilization strategies mentioned in the FAQ.
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of the microplate. Inconsistent cell numbers will lead to variability in the production of inflammatory mediators.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of reagents, especially for serial dilutions of the compounds.
Edge Effects in Microplates To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or medium.
Problem 3: Compound Appears to be Cytotoxic
Possible Cause Troubleshooting Step
Intrinsic Toxicity The this compound derivative itself may be inherently toxic at the tested concentrations. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO).
Contamination The compound stock solution or the cell culture may be contaminated with bacteria or fungi, leading to cell death. Check for contamination and use sterile techniques.

Data on Anti-inflammatory Potency of Triterpenoid Derivatives

The following tables summarize the anti-inflammatory activity of various triterpenoid derivatives, providing a benchmark for your experimental results.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (µM)Reference
This compoundNot explicitly stated as IC₅₀, but potent inhibition observed
Triterpenoid from Limax maximusInhibition of 47% at 25 µM
Poricoic Acid BDose-dependent inhibition
Dehydrotrametenolic acidNo activity
Dehydroeburicoic acidNo activity

Table 2: Inhibition of NF-κB Activation

CompoundCell LineIC₅₀ (µM)Reference
EF31 (Curcumin analog)RAW 264.7~5
EF24 (Curcumin analog)RAW 264.7~35
CurcuminRAW 264.7>50
IMD-0354 (IKKβ inhibitor)HEK2930.292
TPCA-1 (IKKβ inhibitor)HEK293<0.001

Experimental Protocols

General Protocol for Synthesis of this compound Derivatives

Disclaimer: This is a generalized protocol and may require optimization for specific derivatives.

A common strategy for synthesizing this compound derivatives involves the chemical modification of the parent this compound molecule isolated from natural sources. This can include reactions such as esterification, etherification, oxidation, or reduction at various positions on the triterpenoid skeleton. For a detailed asymmetric total synthesis of this compound, researchers can refer to established methodologies in organic chemistry literature.

General Steps:

  • Isolation of this compound: this compound can be isolated from the latex of plants like Euphorbia lactea. This typically involves extraction with organic solvents followed by chromatographic purification.

  • Functional Group Modification: The hydroxyl group at C-3 is a common site for modification. For example, acylation can be performed using an appropriate acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

  • Purification: The synthesized derivative is purified using techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.

  • Structure Elucidation: The structure of the final compound is confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives (dissolved in DMSO, final concentration <0.5%) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anti-inflammatory Assay Isolation Isolation of this compound Modification Chemical Modification Isolation->Modification Purification Purification (Chromatography) Modification->Purification Characterization Structure Elucidation (NMR, MS) Purification->Characterization Treatment Compound Treatment & LPS Stimulation Characterization->Treatment Test Derivatives Cell_Culture RAW 264.7 Cell Culture Cell_Culture->Treatment NO_Assay Nitric Oxide (Griess) Assay Treatment->NO_Assay Cytokine_Assay Cytokine (ELISA) Assay Treatment->Cytokine_Assay Viability_Assay Cell Viability (MTT) Assay Treatment->Viability_Assay

Experimental Workflow for this compound Derivatives

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription This compound This compound Derivatives This compound->IKK Inhibition

NF-κB Signaling Pathway Inhibition

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound Derivatives This compound->MKKs Inhibition

MAPK Signaling Pathway Inhibition

References

Navigating Tirucallol Research: A Technical Support Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with the natural compound Tirucallol now have a dedicated resource to navigate experimental inconsistencies and optimize their research workflows. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the investigation of this compound's biological activities.

The primary focus of this support center is to address the notable knowledge gap in the cytotoxic and anti-cancer properties of this compound. While its anti-inflammatory effects are more established, researchers often face challenges in reproducing and interpreting results related to its potential as an anti-cancer agent. This guide provides a structured approach to troubleshooting these inconsistencies.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line. What could be the cause?

A1: Inconsistent IC50 values for this compound can stem from several factors. A primary reason is the limited number of dedicated studies on its cytotoxicity, leading to a lack of established benchmark values against a wide array of cancer cell lines.[1] Other potential causes include:

  • Compound Purity and Stability: The purity of the this compound sample is critical. Impurities can lead to variable biological activity. Additionally, as a natural product, this compound's stability under specific experimental and storage conditions should be considered, as degradation can lead to a loss of activity.[2]

  • Solubility Issues: Poor solubility of this compound in aqueous cell culture media is a common problem that can lead to inaccurate dosing and, consequently, variable results.[2]

  • Cell Line Specificity: The cytotoxic effects of a compound can vary significantly between different cancer cell lines. The current literature lacks a broad screening of this compound's activity, making it difficult to predict its efficacy in a specific cell line.[1]

  • Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, XTT, Neutral Red Uptake) and variations in protocol, such as incubation time and cell seeding density, can influence the outcome.[1]

Q2: What are the known signaling pathways affected by this compound?

A2: The majority of current research has focused on this compound's anti-inflammatory properties. It has been shown to inhibit the production of nitrite (B80452) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophages. This suggests an interaction with inflammatory signaling pathways, potentially involving NF-κB, a key regulator of iNOS expression.

While direct evidence of this compound's impact on key cancer-related signaling pathways like PI3K/Akt/mTOR and MAPK is currently limited, its structural similarity to other triterpenoids with known anti-cancer activities suggests that it may also modulate these pathways. Researchers are encouraged to investigate these pathways when studying this compound's anti-cancer potential.

Q3: Are there any established protocols for cytotoxicity assays with this compound?

A3: While there are no specific, universally adopted protocols for this compound cytotoxicity assays, researchers should follow established best practices for natural product screening. A generalized workflow for an MTT assay is provided below. It is crucial to optimize parameters such as solvent choice, final solvent concentration, and incubation times for each specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Recommended Action
Poor Solubility Visually inspect for precipitation of the compound in the culture media. Test different solubilizing agents (e.g., DMSO, ethanol) and ensure the final concentration does not exceed cytotoxic levels for the chosen solvent.
Compound Instability Use a fresh sample of this compound. Investigate the stability of the compound under your specific assay and storage conditions.
Incorrect Concentration Range Test a wider range of concentrations. Natural products may have narrow activity windows.
Cell Line Resistance Consider screening against a panel of different cancer cell lines to identify sensitive ones.
Assay Interference If using a fluorescence-based assay, consider running a counter-screen with a different detection method (e.g., luminescence) to rule out assay interference.
Issue 2: High Variability Between Replicates
Possible Cause Recommended Action
Inconsistent Solubilization Ensure complete and consistent solubilization of this compound before adding it to the assay plates. Vortex or sonicate if necessary.
Cell Seeding Inaccuracy Ensure a homogenous cell suspension and accurate cell counting to have consistent cell numbers in each well.
Edge Effects in Assay Plates Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations.
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with different concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a general troubleshooting workflow and the known anti-inflammatory signaling pathway of this compound.

G Troubleshooting Workflow for Inconsistent this compound Results start Inconsistent Results Observed check_purity Verify Compound Purity and Stability start->check_purity check_solubility Assess Solubility in Assay Medium start->check_solubility optimize_assay Optimize Assay Parameters (e.g., cell density, incubation time) start->optimize_assay use_fresh_compound Use Freshly Prepared Compound Stock check_purity->use_fresh_compound Purity/Stability Issue test_solvent Test Alternative Solvents or Solubilization Methods check_solubility->test_solvent Solubility Issue re_evaluate_assay Re-evaluate Assay Choice (e.g., orthogonal assay) optimize_assay->re_evaluate_assay Assay Variability consistent_results Consistent Results Achieved test_solvent->consistent_results use_fresh_compound->consistent_results re_evaluate_assay->consistent_results

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

G Known Anti-inflammatory Signaling of this compound LPS LPS Macrophage Macrophage LPS->Macrophage stimulates iNOS_expression iNOS Expression Macrophage->iNOS_expression This compound This compound This compound->iNOS_expression inhibits Nitrite_production Nitrite Production iNOS_expression->Nitrite_production Inflammation Inflammation Nitrite_production->Inflammation

Caption: this compound's inhibitory effect on the iNOS-mediated inflammatory pathway.

References

Validation & Comparative

Comparative Analysis of Tirucallol and Euphol Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity exists in the current body of scientific literature regarding the cytotoxic properties of the structurally similar tetracyclic triterpene alcohols, Tirucallol and Euphol. While Euphol has been extensively investigated as a potential anti-cancer agent with a wealth of experimental data supporting its cytotoxic effects, research on this compound's cytotoxicity remains limited, with studies predominantly focusing on its anti-inflammatory activities. This guide provides a comprehensive comparison based on the available evidence, highlighting the well-documented cytotoxic profile of Euphol and the notable data gap concerning this compound.

Quantitative Cytotoxicity Data

A substantial amount of research has demonstrated that Euphol exhibits significant dose- and time-dependent cytotoxicity against a wide array of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values for Euphol often fall within the low micromolar range, indicating high potency.[1] In contrast, dedicated studies to determine the IC50 values of this compound against a broad spectrum of cancer cell lines are conspicuously absent from the current literature.[1] Research on this compound has primarily centered on its anti-inflammatory effects, with studies often noting a lack of toxicity at the concentrations tested for these activities.[1][2]

The following table summarizes the IC50 values of Euphol against various human cancer cell lines as reported in the scientific literature.

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Colon Cancer35.19
DLD1Colon Cancer2.56
SW480Colon Cancer5.79
SW620Colon Cancer10.02
HCT15Colon Cancer5.47
CO115Colon Cancer9.58
Pancreatic Carcinoma Cells (average)Pancreatic Cancer6.84
Esophageal Squamous Cell Carcinoma (average)Esophageal Cancer11.08
K-562Leukemia34.44
HRT-18Colorectal Cancer70.8
3T3Mouse Embryonic Fibroblast39.2
T47DBreast Cancer38.89
MDA-MB-231Breast Cancer9.08
BT20Breast Cancer8.96
HS587TBreast Cancer18.15
MCF-7Breast Cancer18.76
JHU-O22Head and Neck Cancer26.35
HN13Head and Neck Cancer8.89
SCC25Head and Neck Cancer6.65
SCC4Head and Neck Cancer19.82
SCC14Head and Neck Cancer15.81
FADUHead and Neck Cancer20.17
Adult Glioma (range)Glioblastoma5.98 - 31.05

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxicity and apoptosis, which are central to understanding the anti-cancer effects of compounds like Euphol.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., Euphol) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in culture medium and added to the cells. A vehicle control (medium with the same concentration of DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The absorbance of the control wells is considered 100% viability. The percentage of cell viability in the treated wells is calculated relative to the control. The IC50 value is determined from the dose-response curve.

Annexin V Staining for Apoptosis Detection

Annexin V staining is a common method for detecting apoptosis. It utilizes the high affinity of Annexin V for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Cell Culture and Treatment: Cells are cultured in appropriate vessels and treated with the test compound for the desired time. Both adherent and suspension cells can be used. For adherent cells, they are first detached using a gentle method like trypsinization.

  • Cell Harvesting and Washing: Cells are harvested and washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Annexin V and Propidium Iodide (PI) Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) and 5 µL of Propidium Iodide (PI, a viability dye) are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis by Flow Cytometry: After incubation, 400 µL of 1X binding buffer is added to each tube. The samples are analyzed by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Signaling Pathways Modulated by Euphol

Euphol-induced apoptosis in cancer cells has been linked to the modulation of key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Euphol's Impact on the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is crucial in regulating cell proliferation, differentiation, and survival. In some cancer cells, Euphol has been shown to induce apoptosis by modulating this pathway. Inhibition of ERK1/2 activation has been observed to reverse the pro-apoptotic effects of Euphol, suggesting its critical role in the compound's mechanism of action.

Euphol_MAPK_ERK_Pathway Euphol Euphol Ras Ras Euphol->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis

Caption: Euphol modulates the MAPK/ERK signaling cascade to induce apoptosis.

Euphol's Impact on the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. In certain cancer cell types, Euphol has been found to induce apoptosis by inhibiting this pathway. The downregulation of Akt activity by Euphol is correlated with the induction of apoptosis.

Euphol_PI3K_Akt_Pathway Euphol Euphol PI3K PI3K Euphol->PI3K Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: Euphol inhibits the PI3K/Akt pathway, leading to apoptosis.

Conclusion: A Tale of Two Triterpenes

The comparative analysis of this compound and Euphol cytotoxicity reveals a field heavily skewed towards the study of Euphol. Extensive research has established Euphol as a potent cytotoxic agent against a multitude of cancer cell lines, with well-documented IC50 values and emerging insights into its molecular mechanisms of action. This positions Euphol as a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic.

Conversely, the cytotoxic potential of this compound remains largely unexplored. The current literature is dominated by its anti-inflammatory properties, leaving a significant knowledge gap in the context of cancer research. Given the structural similarity between these two triterpenes, it is plausible that this compound may also possess anti-cancer properties. Therefore, this comparative guide serves not only to summarize the existing data but also to issue a call for further investigation into the cytotoxic effects of this compound. Such research is imperative to fully elucidate the therapeutic potential of this class of natural compounds.

References

Validating the In Vivo Anti-Inflammatory Effects of Tirucallol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Tirucallol, a tetracyclic triterpene found in plants of the Euphorbia genus. While direct quantitative data for this compound in standardized systemic inflammation models remains limited, this document synthesizes available evidence from topical inflammation models and related compounds. For comparative purposes, data for the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, is provided.

Executive Summary

This compound has demonstrated topical anti-inflammatory properties in vivo, primarily through the inhibition of inducible nitric oxide synthase (iNOS) expression and neutrophil migration. However, a comprehensive evaluation of its systemic anti-inflammatory efficacy in models such as carrageenan-induced paw edema and cotton pellet-induced granuloma is not yet available in the scientific literature. This guide presents the existing data for this compound and compares it with Indomethacin, a potent cyclooxygenase (COX) inhibitor, to highlight the current understanding and identify knowledge gaps in the therapeutic potential of this compound.

Data Presentation: this compound vs. Indomethacin

Carrageenan-Induced Paw Edema

This model is a widely used assay for acute inflammation. Edema is induced by the injection of carrageenan, and the percentage of edema inhibition is a measure of anti-inflammatory activity.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Point (hours)Paw Edema Inhibition (%)Reference
This compound Data Not Available----
Indomethacin 10 mg/kgOral254[1]
10 mg/kgOral354[1]
10 mg/kgOral454[1]
10 mg/kgOral533[1]
5 mg/kgIntraperitoneal1-5Significant Inhibition[2]

Note: While direct data for this compound in this model is unavailable, extracts from Euphorbia species, which contain this compound, have shown significant inhibition of paw edema.

Cotton Pellet-Induced Granuloma

This model assesses the effect of compounds on the proliferative phase of inflammation, where granulomatous tissue is formed in response to a foreign body.

Table 2: Comparison of Anti-inflammatory Effects in Cotton Pellet-Induced Granuloma in Rats

CompoundDoseRoute of AdministrationParameterInhibition (%)Reference
This compound Data Not Available----
Indomethacin Not SpecifiedSystemicGranuloma Weight GainSignificant Inhibition
Not SpecifiedSystemicNucleic Acid LevelsSignificant Inhibition
Not SpecifiedSystemicNAG ActivitySignificant Inhibition
10 mg/kgOralGranuloma Dry Weight40.16

Note: The lack of quantitative data for this compound in this chronic inflammation model is a significant gap in the current research.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (Indomethacin), and test (this compound) groups.

  • Drug Administration: The test compound or vehicle is administered orally or intraperitoneally at a specified time before carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Cotton Pellet-Induced Granuloma in Rats
  • Animal Model: Male Wistar rats (180-200 g) are commonly used.

  • Pellet Implantation: Sterilized cotton pellets (10 ± 1 mg) are aseptically implanted subcutaneously in the axilla or groin region under light anesthesia.

  • Drug Administration: The test compound, standard drug, or vehicle is administered daily for 7 consecutive days.

  • Excision and Weighing: On the 8th day, the animals are euthanized, and the cotton pellets surrounded by granuloma tissue are excised.

  • Measurement: The wet and dry weights of the granulomas are determined. The dry weight is measured after drying the pellets at 60°C until a constant weight is achieved.

  • Calculation of Inhibition: The percentage of inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas in the treated groups with that of the control group.

Signaling Pathways and Experimental Workflows

Inflammatory Signaling Pathways Potentially Modulated by this compound

The anti-inflammatory effects of many natural compounds, including triterpenoids, are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. While direct in vivo evidence for this compound is limited, the following diagram illustrates the general mechanism of these pathways.

Inflammatory_Signaling_Pathways cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Upregulates COX2_enzyme COX-2 Enzyme MAPKK MAPKK MAPKKK->MAPKK p38_JNK_ERK p38/JNK/ERK MAPKK->p38_JNK_ERK AP1 AP-1 p38_JNK_ERK->AP1 Activates AP1->Nucleus Translocates to This compound This compound (Proposed) This compound->IKK Inhibits (Hypothesized) This compound->p38_JNK_ERK Inhibits (Hypothesized) Indomethacin Indomethacin Indomethacin->COX2_enzyme Inhibits Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Produces

Inflammatory signaling pathways potentially modulated by this compound.
Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of a test compound in vivo.

Experimental_Workflow cluster_Models Inflammation Models Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats, 7 days) Start->Animal_Acclimatization Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Admin Drug Administration (Vehicle, Indomethacin, this compound) Grouping->Drug_Admin Carrageenan Carrageenan-Induced Paw Edema Drug_Admin->Carrageenan Cotton_Pellet Cotton Pellet-Induced Granuloma Drug_Admin->Cotton_Pellet Measurement_Edema Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement_Edema Measurement_Granuloma Granuloma Excision and Weighing Cotton_Pellet->Measurement_Granuloma Data_Analysis Data Analysis (% Inhibition) Measurement_Edema->Data_Analysis Measurement_Granuloma->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A typical experimental workflow for in vivo anti-inflammatory studies.

Conclusion

This compound exhibits promising topical anti-inflammatory activity, with evidence suggesting its mechanism involves the inhibition of iNOS and neutrophil infiltration. However, its efficacy in systemic models of acute and chronic inflammation has not been thoroughly investigated. The data presented for Indomethacin highlights the expected level of activity for a standard NSAID in these models. To fully validate the therapeutic potential of this compound as a systemic anti-inflammatory agent, further in vivo studies are crucial to generate quantitative, dose-dependent data in models such as carrageenan-induced paw edema and cotton pellet-induced granuloma. Furthermore, elucidating its precise molecular targets within key inflammatory signaling pathways like NF-κB and MAPK will be essential for its development as a novel anti-inflammatory drug.

References

Tirucallol vs. Dexamethasone: A Comparative Analysis of Topical Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the topical anti-inflammatory properties of the natural triterpenoid, tirucallol, and the synthetic corticosteroid, dexamethasone (B1670325). This analysis is based on available experimental data from separate studies, offering insights into their respective mechanisms and potencies.

Performance and Efficacy: A Tabular Comparison

The following tables summarize the key findings from separate in vivo and in vitro studies on this compound and dexamethasone, highlighting their effects on various inflammatory markers.

In Vivo Anti-inflammatory Effects
CompoundModelKey Efficacy MarkersResultsReference
This compound TPA-induced mouse ear edemaEdema InhibitionDose-dependent suppression of ear edema.[1]
TPA-induced mouse ear edemaPolymorphonuclear Cell InfluxReduced influx of neutrophils.
Dexamethasone Zymosan-induced inflammation in micePro-inflammatory Gene ExpressionSuppression of various pro-inflammatory genes.
LPS-induced olfactory epithelium lesion in miceLesion AttenuationAttenuates lesions caused by lipopolysaccharide.
In Vitro Anti-inflammatory Effects
CompoundCell LineKey Efficacy MarkersResultsReference
This compound Lipopolysaccharide (LPS)-stimulated macrophagesNitrite (B80452) ProductionPotent inhibition of nitrite production.
LPS-stimulated macrophagesiNOS ExpressionInhibition of inducible nitric oxide synthase expression.
LPS-stimulated macrophagesProstaglandin E2 (PGE2) GenerationSlight effect on PGE2 generation.
Dexamethasone Mouse macrophagesJNK and p38 MAPK ActivationInhibition of c-Jun N-terminal kinase and p38 MAPK.
Mouse macrophagesPro-inflammatory Gene Expression (TNF, COX-2, IL-1α, IL-1β)Impaired suppression in DUSP1-/- macrophages.
Human Aortic Endothelial CellsAdhesion Molecule Expression (VCAM-1, ICAM-1)Inhibition of TNF-α stimulated expression.

Mechanisms of Action: A Comparative Overview

This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways.

This compound 's mechanism appears to be centered on the inhibition of key inflammatory mediators at the cellular level. It directly targets the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). Furthermore, it impedes the migration of neutrophils to the site of inflammation, a critical step in the acute inflammatory response.

Dexamethasone , as a potent glucocorticoid, operates through a more complex and broad mechanism. Its primary action involves binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus and modulates gene expression in two main ways:

  • Transactivation: It increases the production of anti-inflammatory proteins.

  • Transrepression: It significantly decreases the expression of pro-inflammatory cytokines and chemokines, such as IL-1, IL-6, and TNF-α, by interfering with key signaling pathways like NF-κB, MAPK, and JNK. Dexamethasone also induces the expression of Dual Specificity Phosphatase 1 (DUSP1), which in turn dephosphorylates and inactivates MAPKs like JNK and p38.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by this compound and dexamethasone, as well as a typical experimental workflow for evaluating topical anti-inflammatory agents.

Tirucallol_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_macrophage Macrophage LPS LPS iNOS iNOS Expression LPS->iNOS Neutrophil Neutrophil Migration LPS->Neutrophil NO Nitric Oxide (NO) Production iNOS->NO This compound This compound This compound->iNOS Inhibits This compound->Neutrophil Inhibits

Caption: this compound's Anti-inflammatory Mechanism.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Complex Dexamethasone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates NFkB NF-κB / AP-1 Nucleus->NFkB Inhibits AntiInflammatory Anti-inflammatory Proteins Nucleus->AntiInflammatory Induces DUSP1 DUSP1 Nucleus->DUSP1 Induces ProInflammatory Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB->ProInflammatory Induces MAPK JNK / p38 MAPK DUSP1->MAPK Inhibits MAPK->ProInflammatory Induces

Caption: Dexamethasone's Anti-inflammatory Mechanism.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Animal Animal Model (e.g., Mouse) Induction Induction of Inflammation (e.g., TPA Application) Animal->Induction Treatment Topical Treatment (this compound or Dexamethasone) Induction->Treatment Measurement Measurement of Edema & Histological Analysis Treatment->Measurement Cells Cell Culture (e.g., Macrophages) Stimulation Inflammatory Stimulation (e.g., LPS) Cells->Stimulation Incubation Incubation with Test Compound Stimulation->Incubation Analysis Analysis of Inflammatory Markers (NO, Cytokines, Gene Expression) Incubation->Analysis

Caption: Topical Anti-inflammatory Experimental Workflow.

Experimental Protocols

TPA-Induced Mouse Ear Edema (for this compound)

This model is a standard for evaluating topically applied anti-inflammatory agents.

  • Animals: Male mice are typically used.

  • Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone (B3395972) is applied to the inner and outer surfaces of one ear to induce inflammation and edema.

  • Treatment: this compound, dissolved in a suitable vehicle, is applied topically to the ear shortly before or after TPA application.

  • Measurement: After a set period (e.g., 6 hours), the mice are euthanized. A standard-sized punch biopsy is taken from both the treated and untreated ears. The difference in weight between the two biopsies is calculated as a measure of edema.

  • Histology: Ear tissue may be fixed, sectioned, and stained to assess the infiltration of inflammatory cells, such as neutrophils.

In Vitro Macrophage Assay (for this compound and Dexamethasone)

This assay assesses the effect of compounds on inflammatory responses in immune cells.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide and pro-inflammatory cytokines.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specific duration before or concurrently with LPS stimulation.

  • Nitrite Measurement: The production of nitric oxide is indirectly quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Gene and Protein Expression Analysis: Techniques like Western blotting or RT-PCR can be used to measure the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and genes (e.g., TNF-α, IL-6).

Conclusion

Based on the available evidence from separate studies, both this compound and dexamethasone demonstrate significant topical anti-inflammatory properties, albeit through different mechanisms of action. Dexamethasone acts as a broad-spectrum anti-inflammatory agent by modulating gene expression via the glucocorticoid receptor, affecting a wide array of inflammatory pathways. This compound shows a more targeted effect, primarily by inhibiting nitric oxide production and neutrophil migration.

The data suggests that this compound could be a promising natural alternative for the management of topical inflammation. However, direct, head-to-head studies are necessary to definitively compare the potency and efficacy of this compound with established corticosteroids like dexamethasone. Such studies would be crucial for determining the therapeutic potential of this compound in a clinical setting. Future research should focus on dose-response comparisons in standardized models to provide a clearer picture of their relative strengths and potential applications.

References

Synergistic Potential of Tirucallol with Anticancer Drugs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of studies investigating the synergistic effects of tirucallol with known anticancer drugs. While the triterpenoid (B12794562) this compound, isolated from plants of the Euphorbia genus, has been examined for its anti-inflammatory properties, its potential as a cytotoxic or combination therapy agent in oncology remains largely unexplored.[1] This guide, therefore, serves to highlight the existing knowledge gap and to extrapolate potential avenues of research based on the broader understanding of triterpenoids in cancer therapy.

Current State of Research on this compound

Research on this compound has predominantly focused on its anti-inflammatory capabilities.[1][2][3][4] Studies have shown that it can suppress ear edema in animal models and inhibit the production of nitrites in lipopolysaccharide-stimulated macrophages. While these anti-inflammatory effects are well-documented, dedicated studies to determine its half-maximal inhibitory concentration (IC50) values against a wide array of cancer cell lines are conspicuously missing from the current body of scientific literature. This lack of fundamental cytotoxicity data makes it impossible to conduct a direct quantitative comparison of this compound's anticancer efficacy against other compounds or to assess its potential for synergistic interactions with established chemotherapeutic agents.

The Anticancer Potential of Triterpenoids: A Glimpse into Possible Mechanisms

While data on this compound is scarce, the broader class of triterpenoids, to which it belongs, has demonstrated significant potential as anticancer agents. Triterpenoids such as betulinic acid and synthetic analogs of oleanolic acid have been shown to exhibit antiproliferative, anti-angiogenic, anti-inflammatory, and pro-apoptotic activities in various cancer cell lines.

A unifying mechanism of action for several triterpenoids involves the downregulation of specificity protein (Sp) transcription factors (Sp1, Sp3, and Sp4), which are often overexpressed in cancer cells and play a crucial role in maintaining the cancerous phenotype. This downregulation can be initiated through both proteasome-dependent and -independent pathways. One key proteasome-independent pathway involves the induction of reactive oxygen species (ROS). The increase in ROS can lead to a decrease in the expression of certain microRNAs (miR-27a and miR-20a/miR-17-5p), which in turn induces the expression of transcriptional "Sp-repressors" like ZBTB10 and ZBTB4, ultimately leading to the downregulation of Sp-regulated genes that promote cancer cell survival and proliferation.

Given the structural similarities between this compound and other cytotoxic triterpenoids, it is plausible that it may also exert anticancer effects through similar mechanisms. However, this remains to be experimentally validated.

Hypothetical Signaling Pathway for Triterpenoid-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway through which some triterpenoids are thought to induce apoptosis, a potential mechanism that could be investigated for this compound.

Triterpenoid_Apoptosis_Pathway cluster_cell Cancer Cell Triterpenoid Triterpenoid (e.g., this compound - Hypothetical) Mitochondria Mitochondria Triterpenoid->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS miRNA ↓ miR-27a, miR-20a/17-5p ROS->miRNA Sp_Repressors ↑ ZBTB10, ZBTB4 (Sp Repressors) miRNA->Sp_Repressors Sp_TFs ↓ Sp Transcription Factors (Sp1, Sp3, Sp4) Sp_Repressors->Sp_TFs Sp_Genes ↓ Sp-Regulated Genes (e.g., Bcl-2, Cyclin D1) Sp_TFs->Sp_Genes Apoptosis Apoptosis Sp_Genes->Apoptosis

Hypothetical Triterpenoid-Induced Apoptosis Pathway

Future Directions and the Need for Empirical Data

The exploration of synergistic interactions between natural compounds and conventional chemotherapeutic drugs is a promising strategy in cancer treatment. Such combinations can potentially enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. However, to evaluate the potential of this compound in this context, foundational research is imperative.

The following experimental workflow is proposed for future studies to systematically assess the synergistic effects of this compound:

Tirucallol_Synergy_Workflow cluster_workflow Experimental Workflow for this compound Synergy step1 Step 1: In Vitro Cytotoxicity Screening - Determine IC50 of this compound alone - Use a panel of cancer cell lines step2 Step 2: Combination Studies - Combine this compound with known anticancer drugs - Use various concentration ratios step1->step2 step3 Step 3: Assess Synergism - Calculate Combination Index (CI) (CI < 1: Synergism) - Isobologram analysis step2->step3 step4 Step 4: Mechanistic Studies - Western Blot (Apoptosis, Cell Cycle markers) - Flow Cytometry (Cell Cycle, Apoptosis) - Gene Expression Analysis step3->step4 step5 Step 5: In Vivo Validation - Xenograft models in mice - Evaluate tumor growth inhibition - Assess toxicity step4->step5

References

A Comparative Analysis of Tirucallol and Other Bioactive Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, against other well-known triterpenoids. While this compound has demonstrated notable anti-inflammatory properties, its potential in other therapeutic areas, such as oncology and virology, remains significantly under-investigated compared to its structural isomer, euphol (B7945317), and other prominent triterpenoids like lupeol (B1675499) and asiatic acid. This document summarizes the existing experimental data, highlights knowledge gaps, and provides detailed experimental protocols for key assays to facilitate further research.

Chemical Structures at a Glance

This compound is a tetracyclic triterpenoid alcohol with a dammarane-type skeleton.[1] It is sourced from the latex of Euphorbia lactea and the resin of Pistacia lentiscus.[1] For this comparative study, we will be examining it alongside its isomer, euphol, as well as lupeol and asiatic acid, two other widely researched triterpenoids.

Comparative Biological Activities

Anti-inflammatory Properties: A Primary Strength of this compound

This compound has been most extensively studied for its anti-inflammatory effects.[1][2] It has been shown to topically suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice in a dose-dependent manner.[2] Its mechanism is linked to the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.

In comparison, other triterpenoids like lupeol and asiatic acid also exhibit potent anti-inflammatory activities, often with more extensively characterized mechanisms. Lupeol, found in various fruits and vegetables, has been shown to reduce inflammation in several animal models, with effects comparable to the well-known anti-inflammatory drug, dexamethasone. Lupeol and its derivatives have demonstrated higher anti-inflammatory activity than indomethacin (B1671933) in rat and mouse models. Asiatic acid, a key component of Centella asiatica, reduces paw edema and modulates various inflammatory markers, including TNF-α, IL-1β, and key enzymes like catalase and superoxide (B77818) dismutase.

TriterpenoidModelKey FindingsReference
This compound TPA-induced mouse ear edemaDose-dependent suppression of edema.
LPS-stimulated macrophagesPotent inhibition of nitrite (B80452) production.
Lupeol Carrageenan-induced inflammationMaximum inhibition of 57.14% (at 5-9.37 mg/kg).
Adjuvant-induced arthritis in rats39% reduction in paw swelling.
Asiatic Acid Carrageenan-induced paw edema in miceDecreased paw edema at 4th and 5th hours.
Acetic acid-induced writhing in miceSignificant inhibition of writhing responses.

Proposed Anti-inflammatory Signaling Pathway of this compound

Tirucallol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_activation NF-κB Activation TLR4->NFkB_activation Activates iNOS_expression iNOS Gene Expression NFkB_activation->iNOS_expression Promotes iNOS_protein iNOS Protein iNOS_expression->iNOS_protein Leads to NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Catalyzes Inflammation Inflammation NO_production->Inflammation This compound This compound This compound->iNOS_expression Inhibits

Figure 1: Proposed mechanism of this compound's anti-inflammatory action.

Anticancer Activity: A Significant Research Gap

In stark contrast to its isomer euphol, the cytotoxic properties of this compound are not well-documented. The majority of research on this compound has focused on its anti-inflammatory effects, where it is often reported as non-toxic at the concentrations tested. Dedicated studies to determine its IC50 values against a broad range of cancer cell lines are largely absent from the current literature.

Euphol, however, has been extensively investigated for its cytotoxic effects against a wide array of human cancer cell lines, demonstrating significant dose- and time-dependent cytotoxicity with IC50 values often in the low micromolar range. This suggests that this compound, due to its structural similarity to euphol, may also possess anticancer properties that are yet to be explored.

Triterpenoid (Isomer)Cancer Cell LineIC50 Value (µM)
Euphol Esophageal Squamous Cell Carcinoma11.08
Pancreatic Carcinoma6.84
Prostate CancerVaries
MelanomaVaries
Colon CancerVaries
Antiviral Activity: An Unexplored Frontier

There is currently a significant lack of research into the antiviral properties of this compound. While many triterpenoids are known to possess a broad spectrum of antiviral activities, no specific studies on this compound's efficacy against common viruses have been published. This represents a substantial knowledge gap and a potential area for future research. For context, other classes of triterpenoids have shown activity against viruses such as HIV, influenza, and hepatitis viruses.

Detailed Experimental Protocols

To facilitate further comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.

TPA-Induced Mouse Ear Edema

This widely used in vivo model assesses the topical anti-inflammatory activity of a compound.

Experimental Workflow

TPA_Ear_Edema_Workflow start Start animal_prep Animal Acclimatization (Male CD-1 mice, 20-25g) start->animal_prep grouping Group Assignment (n=3-4 per group) animal_prep->grouping treatment_app Topical Application of Test Compound (e.g., this compound in acetone) grouping->treatment_app tpa_app Application of TPA Solution (2.5µg in Ethanol to right ear) treatment_app->tpa_app 10 min post-treatment incubation Incubation Period (4 hours) tpa_app->incubation euthanasia Euthanasia by Cervical Dislocation incubation->euthanasia ear_punch Ear Punch Biopsy (6mm diameter from both ears) euthanasia->ear_punch weighing Weighing of Ear Punches ear_punch->weighing calculation Calculation of Edema Inhibition (%) weighing->calculation end End calculation->end

Figure 2: Workflow for the TPA-induced mouse ear edema assay.

Methodology

  • Animals: Male CD-1 mice weighing 20-25g are used.

  • Groups: Animals are divided into control and treatment groups.

  • Treatment: A solution of the test compound (e.g., this compound) is applied topically to the right ear. The left ear serves as the control.

  • Induction of Edema: After 10 minutes, a solution of TPA (2.5µg in ethanol) is applied to the right ear.

  • Incubation: The mice are kept for 4 hours to allow for the development of edema.

  • Measurement: The mice are euthanized, and a 6mm punch biopsy is taken from both ears and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.

Nitrite Production in Macrophages (Griess Assay)

This in vitro assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Experimental Workflow

Griess_Assay_Workflow start Start cell_culture Culture RAW 264.7 Macrophages in 96-well plate start->cell_culture treatment Pre-treatment with Test Compound (e.g., this compound) for 1 hour cell_culture->treatment lps_stimulation Stimulation with LPS (1µg/mL) for 24 hours treatment->lps_stimulation supernatant_collection Collect Cell Culture Supernatant lps_stimulation->supernatant_collection griess_reagent Add Griess Reagent to Supernatant supernatant_collection->griess_reagent incubation Incubate at Room Temperature for 10 minutes griess_reagent->incubation absorbance_reading Measure Absorbance at 540 nm incubation->absorbance_reading calculation Calculate Nitrite Concentration using a standard curve absorbance_reading->calculation end End calculation->end

Figure 3: Workflow for the Griess assay to measure nitrite production.

Methodology

  • Cell Culture: RAW 264.7 murine macrophages are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent is added to the supernatant and incubated for 10 minutes at room temperature.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory properties. However, this comparative guide highlights a significant disparity in the research focus on this compound compared to other triterpenoids. Its potential as an anticancer and antiviral agent remains largely unexplored. The structural similarity of this compound to the potent cytotoxic agent euphol strongly suggests that further investigation into its anticancer properties is warranted. Future studies should aim to perform comprehensive in vitro and in vivo evaluations of this compound's efficacy against a broad range of cancer cell lines and viruses to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for such future comparative research.

References

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